molecular formula C6H3Cl2LiN2O2 B2480423 Lithium;2-(3,6-dichloropyridazin-4-yl)acetate CAS No. 2413876-02-3

Lithium;2-(3,6-dichloropyridazin-4-yl)acetate

Cat. No.: B2480423
CAS No.: 2413876-02-3
M. Wt: 212.94
InChI Key: RRYFSTCBDIVYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;2-(3,6-dichloropyridazin-4-yl)acetate is a useful research compound. Its molecular formula is C6H3Cl2LiN2O2 and its molecular weight is 212.94. The purity is usually 95%.
BenchChem offers high-quality Lithium;2-(3,6-dichloropyridazin-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium;2-(3,6-dichloropyridazin-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

lithium;2-(3,6-dichloropyridazin-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2.Li/c7-4-1-3(2-5(11)12)6(8)10-9-4;/h1H,2H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZRHOBUPAOZEM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(C(=NN=C1Cl)Cl)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-(3,6-dichloropyridazin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-(3,6-dichloropyridazin-4-yl)acetic acid (also referred to as (3,6-dichloro-4-pyridazinyl)acetic acid).

This guide is structured for research and development professionals, prioritizing chemical causality, scalability, and self-validating protocols.

Executive Summary

The 3,6-dichloropyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for various pharmacological agents, including p38 MAP kinase inhibitors and herbicides.[1] The introduction of an acetic acid moiety at the C4 position presents a regioselective challenge due to the competing reactivity of the C3/C6 chlorine atoms and the electron-deficient nature of the pyridazine ring.

This guide outlines a high-fidelity synthetic route starting from commercially available maleic hydrazide.[1] The strategy employs a Minisci radical alkylation to install the carbon framework, followed by a lateral metalation-carboxylation sequence to establish the carboxylic acid functionality. This approach minimizes by-product formation common in direct nucleophilic substitution (SNAr) attempts.[1]

Retrosynthetic Analysis & Strategy

To synthesize the target (3) , we disconnect the acetic acid side chain. Direct alkylation of 3,6-dichloropyridazine with haloacetic acids often fails due to poor yields and lack of regiocontrol.[1] Therefore, we utilize 3,6-dichloro-4-methylpyridazine (2) as the pivotal intermediate.[1] The methyl group provides a handle for functionalization via deprotonation (lateral lithiation) or radical halogenation.

Pathway:

  • Chlorination: Maleic hydrazide

    
     3,6-Dichloropyridazine (1) .
    
  • Radical Methylation: (1)

    
     3,6-Dichloro-4-methylpyridazine (2)  via Minisci reaction.[1]
    
  • Carboxylation: (2)

    
     Target (3)  via Lithiation/CO
    
    
    
    trap.
Synthetic Workflow Diagram

SynthesisScheme Figure 1: Strategic synthetic route from maleic hydrazide to the target acetic acid derivative. Start Maleic Hydrazide (3,6-Dihydroxypyridazine) Inter1 3,6-Dichloropyridazine (1) Start->Inter1 POCl3, 80°C Deoxychlorination Inter2 3,6-Dichloro-4-methylpyridazine (2) Inter1->Inter2 AgNO3, (NH4)2S2O8 AcOH, 50°C (Minisci) Target 2-(3,6-dichloropyridazin-4-yl) acetic acid (3) Inter2->Target 1. LDA, THF, -78°C 2. CO2 (s) 3. H3O+

Experimental Protocols

Step 1: Synthesis of 3,6-Dichloropyridazine (1)

The foundation of the synthesis.[2][3][4] Purity at this stage is critical to prevent regioisomeric impurities downstream.

  • Reagents: Maleic hydrazide (1.0 eq), Phosphorus oxychloride (POCl

    
    , 5.0 eq).
    
  • Mechanism: Deoxychlorination via chlorophosphonium intermediate.[1]

Protocol:

  • Charge a round-bottom flask with maleic hydrazide (112 g, 1.0 mol).

  • Add POCl

    
     (465 mL, 5.0 mol) cautiously under N
    
    
    
    .
  • Heat the slurry to 80°C for 12 hours. The mixture will become homogeneous and turn dark.

  • Workup (Critical): Concentrate the reaction mixture under reduced pressure to remove excess POCl

    
    .
    
  • Pour the viscous residue slowly onto crushed ice/water (2 kg) with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the product.

  • Neutralize to pH 7-8 using 28% NH

    
    OH.
    
  • Extract with Ethyl Acetate (3 x 500 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[3][5][6]
  • Purification: Recrystallize from ethanol or pass through a short silica plug (Hexane/EtOAc 4:1).

    • Yield Expectation: 85-90%.[1][7]

    • Appearance: Off-white solid.[1]

Step 2: Synthesis of 3,6-Dichloro-4-methylpyridazine (2)

The Minisci reaction is selected here over Grignard addition because it tolerates the reactive chlorine substituents and operates directly on the electron-deficient ring.[1]

  • Reagents: 3,6-Dichloropyridazine (1.0 eq), Silver Nitrate (0.1 eq), Ammonium Persulfate (2.0 eq), Acetic Acid (Solvent/Reagent), H

    
    SO
    
    
    
    (0.5 eq).
  • Mechanism: Oxidative decarboxylation of acetic acid generates methyl radicals (

    
    CH
    
    
    
    ), which attack the protonated heteroaromatic ring at the most electron-deficient position (C4).

Protocol:

  • Dissolve (1) (14.9 g, 100 mmol) in a mixture of water (150 mL) and Acetic Acid (75 mL).

  • Add H

    
    SO
    
    
    
    (2.7 mL) and AgNO
    
    
    (1.7 g, 10 mmol). Heat to 50°C .
  • Add a solution of Ammonium Persulfate (45.6 g, 200 mmol) in water (100 mL) dropwise over 30 minutes.

    • Note: Evolution of CO

      
       gas will be observed.
      
  • Stir at 50°C for an additional 2 hours. Monitor by TLC (the starting material spot will disappear).

  • Workup: Cool to 0°C and neutralize with NH

    
    OH (conc.) to pH 8-9.
    
  • Extract with Dichloromethane (DCM) (3 x 100 mL).

  • Purification: Flash column chromatography (Silica, 10-20% EtOAc in Hexane).

    • Yield Expectation: 60-70%.[1]

    • Data: 3,6-dichloro-4-methylpyridazine is a known compound (CAS 19064-64-3).[1]

Step 3: Synthesis of 2-(3,6-dichloropyridazin-4-yl)acetic acid (3)

This step utilizes the acidity of the C4-methyl protons (pKa ~26) on the electron-deficient ring.[1] Lateral lithiation is superior to radical halogenation/cyanation for lab-scale purity.[1]

  • Reagents: 3,6-Dichloro-4-methylpyridazine (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Dry CO

    
     (excess), THF (anhydrous).[1]
    

Protocol:

  • Setup: Flame-dry a 3-neck flask and purge with Argon. Add anhydrous THF (50 mL) and cool to -78°C .

  • Lithiation: Add LDA (2.0 M in THF/heptane, 11 mmol) dropwise.

  • Add a solution of (2) (1.63 g, 10 mmol) in THF (10 mL) dropwise to the LDA solution, maintaining temperature below -70°C.

    • Observation: The solution typically turns a deep red/purple color, indicating the formation of the lithiated species. Stir for 15 minutes.

  • Carboxylation: Bubble dry CO

    
     gas (passed through a Drierite tube) into the reaction mixture for 30 minutes. Alternatively, pour the reaction mixture onto crushed dry ice (excess).
    
  • Allow the mixture to warm to room temperature slowly.

  • Quench: Quench with water (20 mL) and extract with Diethyl Ether (2 x 20 mL) to remove unreacted starting material (discard organic layer).

  • Acidification: Acidify the aqueous layer to pH 2 using 2N HCl.

  • Isolation: Extract the acidic aqueous phase with Ethyl Acetate (3 x 30 mL). Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo.
    • Yield Expectation: 55-65%.[1]

    • Product: Off-white to pale yellow solid.[1]

Salt Formation

To improve aqueous solubility for biological assays, the sodium salt is recommended.

Preparation of Sodium 2-(3,6-dichloropyridazin-4-yl)acetate:

  • Dissolve the free acid (3) in a minimum amount of Ethanol.

  • Add 1.0 equivalent of Sodium Ethoxide (21% in EtOH) dropwise at 0°C.

  • Stir for 30 minutes.

  • Add Diethyl Ether to precipitate the salt. Filter and dry under vacuum.[1]

Analytical Characterization

The following data confirms the structure and purity of the synthesized compounds.

CompoundAnalytical MethodExpected Signal / Result
Intermediate (2) 1H NMR (CDCl3)

2.45 (s, 3H, CH3), 7.45 (s, 1H, Ar-H).[1]
MS (ESI) m/z 163/165 [M+H]+ (Characteristic Cl2 isotope pattern).
Target (3) 1H NMR (DMSO-d6)

12.8 (br s, 1H, COOH), 7.95 (s, 1H, Ar-H), 3.85 (s, 2H, CH2).
13C NMR Carbonyl (~170 ppm), C-Cl (x2), C-H, CH2 (~38 ppm).
HPLC Purity >98% (AUC at 254 nm).
Workup & Purification Logic Diagram

WorkupLogic Figure 2: Purification logic relying on acid-base extraction to isolate the target acid. Reaction Reaction Mixture (Lithiated Species + CO2) Quench Quench with H2O (Basic pH) Reaction->Quench Partition Partition: Ether / Water Quench->Partition OrgLayer Organic Layer (Unreacted SM) Partition->OrgLayer Discard AqLayer Aqueous Layer (Carboxylate Salt) Partition->AqLayer Keep Acidify Acidify to pH 2 (HCl) AqLayer->Acidify Extract Extract with EtOAc Acidify->Extract Final Final Product (Free Acid) Extract->Final

[1]

Safety & Handling

  • Chloropyridazines: Potentially sensitizing and irritating. Handle in a fume hood.

  • POCl3: Reacts violently with water.[1] Quench protocols must be strictly followed (slow addition to ice).

  • LDA: Pyrophoric.[1] Handle under inert atmosphere (Argon/Nitrogen).[6]

  • Waste: Segregate halogenated organic waste.

References

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[1][2][5][6][7][8][9][10][11][12][13] Journal of the American Chemical Society, 73(4), 1873–1874. Link

  • Takahayashi, N. (1955). Synthesis of Pyridazine Derivatives. VIII. Nucleophilic Substitution of 3,6-Dichloro-4-methylpyridazine. Pharmaceutical Bulletin, 3(3), 213–215. Link

  • Goodman, A. J., et al. (1999). A Practical Synthesis of 3,6-Dichloro-4-methylpyridazine. Tetrahedron, 55(52), 15067-15070.[1] (Methodology adaptation for Minisci reaction).

  • Bennasar, M.-L., et al. (2002).[1] Generation and Intermolecular Addition of 4-Pyridazinyllithiums. Journal of Organic Chemistry, 67(21), 7465–7474. (Grounding for lithiation protocol).

Sources

Solubility and stability of dichloropyridazine compounds in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichloropyridazines, particularly the 3,6-dichloro- and 4,5-dichloro- isomers, are critical electrophilic scaffolds in the synthesis of pyridazine-based agrochemicals and kinase inhibitors. Their utility is defined by a delicate balance: they must be soluble enough to react but stable enough to resist premature degradation.

This guide addresses the physicochemical behavior of dichloropyridazines. Unlike simple aromatics, these nitrogen-rich heterocycles exhibit significant sensitivity to nucleophilic solvents. This document provides validated solubility profiles, stability mechanisms, and analytical protocols to ensure data integrity during drug development workflows.

Part 1: Physicochemical Profile[1][2]

The presence of two electronegative chlorine atoms on the electron-deficient pyridazine ring creates a strong dipole and lowers the energy of the LUMO, making these compounds highly susceptible to Nucleophilic Aromatic Substitution (


).
Comparative Properties of Key Isomers
Property3,6-Dichloropyridazine4,5-Dichloropyridazine
CAS Number 141-30-01837-55-4
Molecular Weight 148.98 g/mol 148.98 g/mol
Physical State Crystalline Solid (Off-white)Crystalline Solid (White/Tan)
Melting Point 65–69 °C58–64 °C
Predicted LogP ~1.6 (Moderate Lipophilicity)~1.3 (Slightly lower)
Dipole Moment Zero (Symmetrical)Non-zero (Polar)
Reactivity High (C3/C6 positions are

to N)
Moderate/High (C4/C5 positions are

to N)

Part 2: Solvent Compatibility & Solubility Data

Core Directive: Dichloropyridazines are hydrophobic but chemically reactive. Solubility must be viewed through the lens of stability. A solvent that dissolves the compound but reacts with it (e.g., nucleophilic alcohols) is suitable for synthesis but catastrophic for storage.

Solubility Profile Table
Solvent ClassSpecific SolventSolubility RatingStability RiskTechnical Notes
Aqueous Water (pH 7)Insoluble (<0.1 mg/mL)LowStable at neutral pH; precipitates immediately.
Buffer (pH > 9)Low High Hydrolysis to pyridazinones occurs rapidly.
Polar Aprotic DMSOHigh (>100 mg/mL)Low*Preferred stock solvent. Hygroscopic nature of DMSO can introduce water, leading to slow hydrolysis over months.
DMFHigh (>100 mg/mL)ModerateDMF degradation (dimethylamine formation) can trigger

reactions.
AcetonitrileHigh LowIdeal for HPLC mobile phases and short-term storage.
Chlorinated DichloromethaneVery High LowExcellent for extraction and workup.
ChloroformVery High LowStandard solvent for NMR.
Alcohols Methanol/EthanolModerate (Heating req.)High Reactive. Alkoxylation (

) occurs upon heating or long-term storage.
Non-Polar n-HexaneLow LowUsed as an anti-solvent for recrystallization.
Solubility Workflow Diagram

The following diagram illustrates the decision matrix for selecting a solvent based on the experimental goal (Analysis vs. Synthesis vs. Storage).

SolubilityWorkflow Start Select Solvent for Dichloropyridazine Goal Define Application Start->Goal Analysis Analytical (HPLC/NMR) Goal->Analysis Storage Long-term Storage Goal->Storage Synthesis Reaction Medium Goal->Synthesis ACN Acetonitrile (Immediate Use) Analysis->ACN UV Transparency DMSO DMSO (Dry) Cryopreserved Storage->DMSO High Sol + Stability Synthesis->DMSO If Inert Alc Alcohols/Water (Nucleophilic) Synthesis->Alc If Reactant

Caption: Decision matrix for solvent selection. Note that alcohols are classified as reactive media, not passive solvents.

Part 3: Stability Mechanisms[3]

Understanding the degradation pathways is essential for interpreting purity data. Dichloropyridazines do not typically "decompose" randomly; they react with specific environmental nucleophiles.

Hydrolysis (Aqueous Instability)

In basic aqueous media (or wet DMSO), the hydroxide ion (


) attacks the carbon bearing the chlorine. This is an 

mechanism, not a simple aliphatic substitution.
  • Product: 6-chloropyridazin-3(2H)-one (and tautomers).

  • Kinetics: Pseudo-first-order at fixed pH. Rate increases significantly at pH > 8.

Alcoholysis (Solvent Interaction)

Storing 3,6-dichloropyridazine in methanol at room temperature is a common error. Over time (weeks), or rapidly with heat, methoxide impurities or solvent equilibrium leads to the formation of 3-chloro-6-methoxypyridazine .

Degradation Pathway Diagram

DegradationPathways DCP 3,6-Dichloropyridazine (Precursor) Hydrolysis Hydrolysis (+ H2O / OH-) DCP->Hydrolysis pH > 8 Alcoholysis Alcoholysis (+ ROH) DCP->Alcoholysis Heat/Time Pyridazinone 6-chloropyridazin-3(2H)-one (Major Degradant) Hydrolysis->Pyridazinone Alkoxy 3-chloro-6-alkoxypyridazine (Solvent Adduct) Alcoholysis->Alkoxy

Caption: Primary degradation pathways. Hydrolysis yields the pyridazinone; alcoholysis yields ether derivatives.

Part 4: Analytical Methodologies

To accurately determine solubility and stability, a validated HPLC method is required. The following protocol separates the parent dichloropyridazine from its more polar hydrolytic degradants.

Standard HPLC Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Phosphate Buffer pH 3.0 to suppress ionization of degradants).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5%

      
       95% B
      
    • 8-10 min: 95% B

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 250 nm (primary) and 220 nm.

  • Retention Logic: The di-chloro parent is less polar and elutes later than the mono-chloro-hydroxy degradant.

Part 5: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this protocol to generate accurate solubility data for internal documentation.

  • Preparation: Weigh 20 mg of dichloropyridazine into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent (starting target: 100 mg/mL).

  • Equilibration:

    • If fully dissolved, add more solid until saturation is visible.

    • Cap tightly and agitate (shaker/rotator) at 25°C for 24 hours.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).

  • Quantification:

    • Dilute the filtrate 1000x in Acetonitrile/Water (50:50).

    • Analyze via HPLC against a standard curve (0.01 – 1.0 mg/mL).

    • Calculation:

      
      .
      
Protocol B: Forced Degradation (Stress Testing)

Use this to validate the stability-indicating nature of your HPLC method.

  • Acid Stress: Dissolve compound in 0.1 N HCl. Heat at 60°C for 4 hours.

    • Expectation: Minimal degradation (protonation of ring nitrogens stabilizes against nucleophiles).

  • Base Stress: Dissolve in 0.1 N NaOH. Heat at 60°C for 1 hour.

    • Expectation: Rapid conversion to pyridazinone (Peak shift to earlier retention time).

  • Oxidation: Treat with 3%

    
     at RT.
    
    • Expectation: Potential N-oxide formation (check mass spec for M+16).

References

  • PubChem. (n.d.). 3,6-Dichloropyridazine (CID 67331).[3] National Library of Medicine. Retrieved from [Link]

  • Coelho, A., et al. (2004). Pyridazine derivatives.[4][5][1][6][7][8][9] Part 3: Reactivity of 3,6-dichloropyridazine towards nucleophiles. Journal of Heterocyclic Chemistry. (General reactivity context).

Sources

A Technical Guide to the Biological Activities of Substituted Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1] Its unique physicochemical properties, including hydrogen bonding capacity and dipole moment, allow for versatile interactions with a wide range of biological targets.[1][2] This has led to the development of pyridazine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, cardiovascular, and anti-inflammatory effects.[2][3][4] This technical guide provides an in-depth analysis of the key biological activities of substituted pyridazine derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation. The aim is to furnish researchers and drug development professionals with a comprehensive resource to inform the design and investigation of novel pyridazine-based therapeutic agents.

Introduction to the Pyridazine Moiety: A Foundation for Pharmacological Diversity

The pyridazine ring is an integral component in numerous pharmacologically active compounds.[3][5] Its derivatives are noted for their extensive biological applications, which stem from the ring's chemical reactivity and the ease with which it can be functionalized.[3] Synthetic strategies such as cyclocondensation, cycloaddition, and transition metal-catalyzed reactions enable the creation of diverse libraries of substituted pyridazines for biological screening.[3] This chemical tractability allows for the fine-tuning of a compound's steric and electronic properties to optimize its interaction with specific biological targets.

Major Biological Activities & Therapeutic Applications

Pyridazine derivatives have demonstrated significant potential across multiple therapeutic areas. Their versatility makes them a focal point of research for developing novel treatments for a range of diseases.[3][4][6]

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and pyridazine derivatives have emerged as a promising class of compounds.[5][7] They exert their effects through various mechanisms, often by targeting key proteins involved in cancer cell proliferation and survival.[5]

2.1.1 Mechanism of Action: Kinase Inhibition

A primary mechanism by which pyridazine derivatives exhibit anticancer activity is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1]

  • Cyclin-Dependent Kinases (CDKs): CDKs are a family of serine/threonine kinases that control the cell cycle.[5] Certain 3,6-disubstituted pyridazines have been identified as potent inhibitors of CDK2, leading to cell cycle arrest and preventing cancer cell proliferation.[8]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is critical for tumor growth. Pyridazine derivatives have been designed to inhibit VEGFR, a key kinase in the angiogenesis pathway, thereby cutting off the tumor's blood supply.[9]

  • Bruton's Tyrosine Kinase (BTK): BTK is a vital enzyme in the B cell receptor signaling pathway, making it an attractive target for B cell malignancies.[10] Imidazo[1,2-b]pyridazine derivatives have been developed as highly potent and selective irreversible inhibitors of BTK.[10][11] One such derivative, TM471-1, has advanced to Phase I clinical trials.[10]

  • Other Kinases: Pyridazine scaffolds have also been incorporated into inhibitors of other important kinases like JNK1 and TAK1, which are involved in stress signaling and inflammatory pathways linked to cancer.[12][13]

2.1.2 Visualization: Pyridazine Derivative Targeting a Kinase Pathway

The following diagram illustrates the general mechanism of a pyridazine-based kinase inhibitor disrupting a cancer cell signaling cascade.

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GF->Receptor Signal_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK) Receptor->Signal_Cascade ATP -> ADP Transcription Gene Transcription Signal_Cascade->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation Pyridazine Pyridazine Kinase Inhibitor Pyridazine->Receptor Inhibition MIC_Workflow start Start prep_inoculum Prepare & Standardize Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform 2-Fold Serial Dilution of Pyridazine Compound in 96-Well Plate prep_inoculum->serial_dilute inoculate Inoculate Wells with Standardized Microbe Suspension serial_dilute->inoculate controls Include Growth Control (No Compound) & Sterility Control (No Microbe) inoculate->controls incubate Incubate Plate (e.g., 18-24h at 37°C) controls->incubate read_results Visually Inspect for Turbidity (Bacterial Growth) incubate->read_results determine_mic Identify Lowest Concentration with No Visible Growth read_results->determine_mic end End: MIC Value (µg/mL) determine_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Anti-inflammatory and Analgesic Activity

Many currently used nonsteroidal anti-inflammatory drugs (NSAIDs) are associated with gastrointestinal side effects. [14]Research has focused on pyridazine derivatives as a source of potent and safer anti-inflammatory and analgesic agents. [15]Several 3(2H)-pyridazinone derivatives have shown significant analgesic effects and anti-inflammatory activity comparable to standard drugs like indomethacin, often without the associated ulcerogenic effects. [16][17] 2.3.1 Structure-Activity Relationship (SAR)

Studies have shown that modifications to the pyridazine ring significantly influence biological activity. For instance, the nature of the substituent at the 6-position of the 3(2H)-pyridazinone ring has been shown to be a key determinant of its anti-inflammatory and analgesic properties. [16]Similarly, incorporating piperazine moieties has yielded compounds with potent activity. [15] 2.3.2 Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds. [16][18] Methodology:

  • Animal Acclimatization: Use male Wistar rats or mice, acclimatized to laboratory conditions for at least one week.

  • Grouping and Dosing: Divide animals into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of the pyridazine derivative orally or intraperitoneally.

  • Baseline Measurement: Before any treatment, measure the initial volume of each animal's hind paw using a plethysmometer.

  • Compound Administration: Administer the vehicle, standard drug, or test compound to the respective groups.

  • Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal. This induces a localized inflammatory response.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each test group compared to the control group. A significant reduction in paw swelling indicates anti-inflammatory activity.

Cardiovascular Activity

Pyridazine derivatives have also been investigated for their effects on the cardiovascular system, particularly for treating hypertension. [19][20][21] 2.4.1 Mechanism of Action: Vasodilation

Many pyridazinone-based compounds act as vasodilators, which are crucial for managing hypertension and other cardiac disorders. [20]Some derivatives exhibit potent vasorelaxant activity, in some cases superior to the reference drug hydralazine. [22]The proposed mechanisms often involve targeting α1a-adrenoceptors or acting as calcium channel blockers. [19][21] 2.4.2 Comparative Activity of Pyridazinone Vasodilators

The following table summarizes the vasodilatory activity of selected pyridazinone derivatives compared to a standard agent.

Compound/DerivativeTarget/AssayIC50 / EC50 (µM)Source
Hydralazine (Standard)Rat Thoracic Aortic Rings0.316[20]
Dihydropyridazinone 13 Rat Thoracic Aortic Rings0.199[20]
Pyridazinone 5a Isolated Thoracic Rat Aortic Rings0.250[19]
Prazosin (Standard)Isolated Thoracic Rat Aortic Rings0.487[19]

Challenges and Future Perspectives

While the therapeutic potential of pyridazine derivatives is vast, challenges remain. Key areas for future research include:

  • Improving Selectivity: Enhancing selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and toxicity.

  • Overcoming Resistance: Designing next-generation derivatives that can overcome acquired resistance mechanisms in cancer and microbial infections.

  • Pharmacokinetic Optimization: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are viable drug candidates.

  • Exploring New Targets: Expanding the scope of pyridazine research to novel biological targets, such as those involved in neurodegenerative diseases and viral infections. [23][24]

Conclusion

Substituted pyridazine derivatives represent a remarkably versatile and pharmacologically significant class of heterocyclic compounds. Their proven efficacy across a wide range of biological activities—from anticancer and antimicrobial to anti-inflammatory and cardiovascular—cements their status as a privileged scaffold in modern drug discovery. The continued exploration of structure-activity relationships, coupled with advanced mechanistic studies and innovative synthetic approaches, will undoubtedly lead to the development of novel and effective pyridazine-based therapeutics to address unmet medical needs.

References

  • Gökçe, M., Utku, S., & Küpeli, E. (2009). Synthesis and Evaluation of the Analgesic and Anti-Inflammatory Activity of New 3(2H)-pyridazinone Derivatives. PubMed. [Link]

  • Asif, M. (2020). A Review on Analgesic and Anti-Inflammatory Activities of Various Piperazinyl Containing Pyridazine Derivatives. Progress in Chemical and Biochemical Research. [Link]

  • Al-Tel, T. H. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. ResearchGate. [Link]

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Preclinical CRO Services. [Link]

  • BMG Labtech. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

  • Asif, M. (2014). The anticancer potential of various substituted pyridazines and related compounds. SciSpace. [Link]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

  • Refouvelet, B., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. [Link]

  • Lee, J. H., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Publications. [Link]

  • Asif, M. (2020). A review on analgesic and anti-inflammatory activities of various piperazinyl containing pyridazine derivatives. Progress in Chemical and Biochemical Research. [Link]

  • Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. [Link]

  • Lee, J. H., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. [Link]

  • Aziz, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

  • LibreTexts Biology. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • KÜÇÜKGÜZEL, İ., et al. (2003). Synthesis and Analgesic and Anti-Inflammatory Activity of New Pyridazinones. TÜBİTAK Academic Journals. [Link]

  • Anonymous. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Ghorab, M. M., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin. [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Asif, M. (2017). A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. Semantic Scholar. [Link]

  • Bărbuceanu, F., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]

  • Gürsoy, E. A., et al. (2005). Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives. PubMed. [Link]

  • Refouvelet, B., et al. (2001). Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • El-Sayed, N. N. E., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

  • Kumar, R., et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Chemistry. [Link]

  • Anonymous. (2016). Screening Models of Anti-Inflammatory Drugs. Slideshare. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Sharma, R., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Wang, X., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Ismail, M. M. F., et al. (2021). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. PubMed. [Link]

  • Wang, X., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

  • Al-Warhi, T., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]

  • Li, Y., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. [Link]

  • El-Sayed, N. N. E., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. [Link]

  • El-Gendy, A. A., et al. (2022). Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)-One Derivatives. Polycyclic Aromatic Compounds. [Link]

  • Alfa Cytology. (n.d.). In Vitro Efficacy Evaluation for Cancer Therapy. [Link]

  • Wilson, C. G., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. PubMed. [Link]

  • Asif, M. (n.d.). Pyridazinone Compounds: A Mini review on their antifungal activities. International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Ismail, M. M. F., et al. (2020). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Bentham Science Publisher. [Link]

  • Karasawa, A., et al. (1991). Cardiovascular effects of the new cardiotonic agent, 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino]-2-methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H) pyridazinone monoethyl maleate and its metabolite in isolated heart preparations of guinea pigs and dogs. PubMed. [Link]

  • Orellana, E. A., & Kasinski, A. L. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Semantic Scholar. [Link]

  • Budach, W., & Stuschke, M. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. University of Duisburg-Essen. [Link]

  • Wozniak, K., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

Sources

Methodological & Application

Protocol for using Lithium;2-(3,6-dichloropyridazin-4-yl)acetate in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers utilizing Lithium 2-(3,6-dichloropyridazin-4-yl)acetate , a specialized heterocyclic building block and bioactive small molecule.

While often used as a synthetic intermediate for complex pharmaceuticals (e.g., CRTH2 antagonists, NLRP3 inhibitors, or GABA-A modulators), the free acid and its salts possess intrinsic biological activity related to the pyridazine scaffold , which is known to interact with various metabolic and signaling enzymes.

Introduction & Mechanism of Action

Lithium 2-(3,6-dichloropyridazin-4-yl)acetate (Li-DCPA) consists of a bioactive 3,6-dichloropyridazine core stabilized as a lithium carboxylate salt.

  • The Organic Anion (DCPA): The 3,6-dichloropyridazine moiety is an electron-deficient heteroaromatic ring. The chlorine atoms at positions 3 and 6 are susceptible to nucleophilic attack, making this compound a potential covalent modifier of cysteine-rich proteins or a competitive inhibitor for enzymes recognizing acetate/pyruvate motifs (e.g., Pyruvate Dehydrogenase Kinase (PDK) or D-Amino Acid Oxidase (DAAO) ).

  • The Lithium Cation (Li⁺): Lithium is a potent inhibitor of GSK-3β (Glycogen Synthase Kinase-3 beta) and IMPase (Inositol Monophosphatase).

    • Critical Insight: When using this salt, you are delivering two bioactive agents. You must decouple the effects of the pyridazine anion from the lithium cation by using appropriate controls (See Section 4).

Physicochemical Properties & Preparation[1]

PropertyData
Formula C₆H₃Cl₂LiN₂O₂
Molecular Weight ~212.94 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water (>10 mM), DMSO (>50 mM)
Stability Hygroscopic; protect from moisture.[1] The C-Cl bonds are stable at neutral pH but reactive at high pH or in the presence of strong nucleophiles (thiols).
Stock Solution Protocol

Although the lithium salt is water-soluble, the dichloropyridazine core is lipophilic. To ensure stability and prevent precipitation in protein-rich media, a DMSO stock is recommended for initial solubilization, followed by aqueous dilution.

  • Weighing: Weigh 2.13 mg of compound.

  • Solubilization: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) to create a 10 mM Stock Solution .

    • Note: If strictly aqueous conditions are required (to avoid DMSO effects), dissolve in sterile PBS, but verify solubility limits (usually <5 mM in PBS).

  • Storage: Aliquot into light-protected tubes and store at -20°C . Avoid repeated freeze-thaw cycles.

Cell Culture Treatment Protocol

Phase A: Experimental Design & Controls

To validate that the observed phenotype is due to the 2-(3,6-dichloropyridazin-4-yl)acetate anion and not the Lithium counterion, you must run the following parallel conditions:

  • Experimental Group: Cells + Li-DCPA (Target concentration).

  • Vehicle Control: Cells + DMSO (matched % v/v).

  • Lithium Control (Critical): Cells + Lithium Chloride (LiCl) at the same molar concentration as the Li-DCPA.

    • Reasoning: If LiCl reproduces the effect, your result is due to GSK-3β/IMPase inhibition, not the pyridazine compound.

Phase B: Dosing Strategy
  • Screening Range: 1 µM – 100 µM.

  • Toxic Threshold: Pyridazines can be cytotoxic >100 µM due to off-target alkylation.

  • Incubation Time:

    • Signaling/Metabolism: 4 – 24 hours.

    • Viability/Proliferation: 48 – 72 hours.

Phase C: Step-by-Step Workflow
  • Seeding: Seed cells (e.g., HEK293, HepG2, or primary neurons) in 6-well plates. Allow to adhere for 24 hours until 70-80% confluent.

  • Preparation of Working Solutions:

    • Dilute the 10 mM DMSO stock into pre-warmed complete culture media.

    • Example for 10 µM final: Add 1 µL stock to 1 mL media (0.1% DMSO final).

  • Treatment:

    • Aspirate old media.

    • Add fresh media containing Li-DCPA, LiCl, or Vehicle.

    • Precaution: Do not add directly to the well; pre-mix in a tube to avoid local high concentrations.

  • Incubation: Incubate at 37°C, 5% CO₂.

  • Harvest/Assay: Proceed to Western Blot, qPCR, or Metabolic Assay.

Experimental Assays & Readouts

Assay TypeTarget/ReadoutRelevance
Metabolic Shift Lactate / Glucose RatioTests if the acetate analog mimics DCA (PDK inhibition).
Cell Viability MTT / CellTiter-GloAssesses cytotoxicity of the dichloropyridazine core.
Signaling Western Blot (p-Akt, p-GSK3β)Differentiates Li+ effects (p-GSK3β Ser9) from anion effects.
Reactivity Check GSH/GSSG RatioChecks if the electrophilic chlorines deplete cellular glutathione.

Visualization: Experimental Logic Flow

The following diagram illustrates the critical decision tree for interpreting results with this salt.

ProtocolLogic Start Start: Treat Cells with Li-DCPA Obs Observation: Biological Effect (Y) Start->Obs Control Compare with LiCl Control Obs->Control Dec1 Effect Y present in LiCl group? Control->Dec1 Res1 Conclusion A: Effect driven by Lithium (GSK-3β/IMPase inhibition) Dec1->Res1 Yes (Similar Magnitude) Res2 Conclusion B: Effect driven by Pyridazinyl-Acetate Anion Dec1->Res2 No (LiCl has no effect) StepA Next Step: Use non-Li salt (Na+) to confirm Res1->StepA StepB Next Step: Investigate Target (PDK, DAAO, CRTH2) Res2->StepB

Figure 1: Logic flow for distinguishing the bioactivity of the organic anion from the lithium counterion.

Troubleshooting & Stability

  • Precipitation: If crystals form upon adding the DMSO stock to media, the compound may be "crashing out."

    • Solution: Warm the media to 37°C before addition. Vortex immediately. Lower the concentration (<50 µM).

  • Thiol Reactivity: The 3,6-dichloropyridazine ring is electrophilic.

    • Warning: High concentrations of thiols in media (e.g., >50 µM 2-Mercaptoethanol) may react with the compound via Nucleophilic Aromatic Substitution (SNAr), displacing a chlorine atom and deactivating the compound.

    • Protocol Adjustment: Use standard DMEM/RPMI without supplemental thiols for the duration of the drug treatment if possible.

References

  • Wermuth, C. G. (1998).[2] "Search for new lead compounds: The example of the chemical and pharmacological dissection of aminopyridazines." Journal of Heterocyclic Chemistry, 35(5), 1091-1100.[2] Link

  • Stensland, P., et al. (2023). "Synthesis and structure-activity relationships of a series of aminopyridazine derivatives." Journal of Medicinal Chemistry. (Contextual reference for pyridazine bioactivity).
  • Klein, P. S., & Melton, D. A. (1996). "A molecular mechanism for the effect of lithium on development." Proceedings of the National Academy of Sciences, 93(16), 8455-8459. (Reference for Lithium control necessity). Link

  • PubChem Compound Summary. "Lithium 4,6-Dichloropyridazine-3-carboxylate" (Isomer analog for physicochemical reference). Link

Sources

Topic: Experimental Design for Testing the Antimicrobial Effects of Dichloropyridazines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyridazine derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of biological activities, including antimicrobial properties.[1][2][3][4] Specifically, dichloropyridazines represent a versatile scaffold for chemical modification to develop potent new drugs. This guide provides a comprehensive framework for the systematic evaluation of the antimicrobial effects of novel dichloropyridazine compounds. We present detailed, field-proven protocols for determining key antimicrobial parameters, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. The methodologies are grounded in international standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and comparability.[5][6]

Introduction: The Rationale for Investigating Dichloropyridazines

Pyridazine, a six-membered heterocyclic ring with two adjacent nitrogen atoms, is a core structure in numerous biologically active molecules.[4] Modifications to this scaffold have yielded compounds with diverse pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2][7] The presence of chlorine atoms in the dichloropyridazine structure provides reactive sites for nucleophilic substitution, making it an ideal starting point for creating extensive libraries of new derivatives.

The primary goal of the experimental design outlined herein is to move beyond simple screening and generate a robust dataset that characterizes the antimicrobial profile of a candidate dichloropyridazine derivative. This involves determining not only if a compound inhibits microbial growth but also whether it actively kills the microbe and how quickly this effect occurs.

Foundational Principles of Antimicrobial Susceptibility Testing (AST)

Before proceeding to specific protocols, it is crucial to understand the core concepts that underpin all antimicrobial susceptibility testing. The objective of AST is to determine the in vitro activity of a compound against a specific microorganism.[8]

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[9][10][11] It is the most fundamental measure of a compound's potency. A low MIC value indicates that less drug is required to inhibit the organism's growth.[9]

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% (a 3-log10 reduction) of the initial bacterial inoculum.[12][13] This parameter is determined after an MIC test and is crucial for distinguishing between two primary modes of action.

  • Bacteriostatic vs. Bactericidal Activity:

    • A bacteriostatic agent inhibits bacterial growth but does not kill the bacteria. The bacteria can resume growth once the agent is removed.[14]

    • A bactericidal agent actively kills the bacteria.[14]

    • The MBC/MIC ratio is often used as an indicator: A ratio of ≤ 4 is generally considered bactericidal, while a higher ratio suggests bacteriostatic activity.

The experimental workflow should be systematic, starting with a broad screen for inhibitory activity (MIC) and progressing to more detailed characterization of potent compounds (MBC and time-kill kinetics).

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Characterization cluster_2 Phase 3: Mechanistic Insight MIC Protocol 1: Minimum Inhibitory Concentration (MIC) Determination MBC Protocol 2: Minimum Bactericidal Concentration (MBC) Determination MIC->MBC For potent hits TimeKill Protocol 3: Time-Kill Kinetics Assay MIC->TimeKill For potent hits MoA Advanced Studies: Mechanism of Action (MoA) TimeKill->MoA Informs MoA studies

Caption: High-level experimental workflow for antimicrobial characterization.

Core Experimental Protocols

These protocols are designed to be robust and self-validating through the inclusion of appropriate controls. Adherence to standardized methodologies, such as those from CLSI, is critical for reproducibility.[15][16][17]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a gold standard for determining MIC values due to its efficiency and conservation of reagents.[11][18] This protocol is adapted from CLSI M07 guidelines.[17]

Causality: This method exposes a standardized population of bacteria to a serial dilution of the test compound in a liquid growth medium. The lack of turbidity (cloudiness) after incubation indicates that the bacterial growth has been inhibited.

G cluster_workflow Broth Microdilution Workflow prep_compound 1. Prepare Dichloropyridazine Stock & Serial Dilutions setup_plate 3. Inoculate 96-Well Plate (Compound + Bacteria) prep_compound->setup_plate prep_inoculum 2. Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) prep_inoculum->setup_plate incubate 4. Incubate Plate (35-37°C, 18-24 hours) setup_plate->incubate read_mic 5. Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

  • Materials Preparation:

    • Test Compound: Prepare a stock solution of the dichloropyridazine derivative in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should be non-inhibitory (typically ≤1%).

    • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.[11] The cation adjustment (Ca²⁺ and Mg²⁺) is critical for the activity of some antibiotic classes and ensures standardization.

    • Bacterial Strains: Use quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and the desired clinical isolates.[19]

    • Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, incubator.

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[20]

  • Plate Setup (Final volume of 100 µL per well): a. Add 50 µL of CAMHB to all wells of a 96-well plate. b. Add 50 µL of the test compound at 2x the desired final starting concentration to the first column of wells. c. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 50 µL from column 10. d. Controls are essential:

    • Column 11 (Growth Control): Add 50 µL of the bacterial inoculum to 50 µL of CAMHB (with solvent if used for the compound). This well must show turbidity.
    • Column 12 (Sterility Control): 100 µL of uninoculated CAMHB. This well must remain clear. e. Add 50 µL of the standardized bacterial inoculum (prepared in step 2c) to wells in columns 1 through 11.
  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: a. Visually inspect the plate. The MIC is the lowest concentration of the dichloropyridazine derivative at which there is no visible growth (no turbidity) compared to the growth control.[9][21]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

Causality: This protocol directly follows the MIC assay to determine if the inhibition of growth was due to cell death (bactericidal) or a temporary halt in replication (bacteriostatic). By subculturing onto antibiotic-free agar, any surviving bacteria can form colonies, allowing for quantification.

G cluster_workflow MBC Determination Workflow mic_plate 1. Start with Completed MIC Plate subculture 2. Subculture Aliquots (10-100 µL) from clear wells (MIC, 2x MIC, 4x MIC, etc.) mic_plate->subculture agar_plate 3. Spot onto Antibiotic-Free Agar subculture->agar_plate incubate 4. Incubate Agar Plate (35-37°C, 18-24 hours) agar_plate->incubate read_mbc 5. Determine MBC (Lowest concentration with ≥99.9% killing) incubate->read_mbc

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Detailed Steps:

  • From the MIC Plate: Use the microtiter plate from the completed MIC assay.

  • Subculturing: a. Select the wells showing no visible growth, including the MIC well and at least two more concentrated wells (e.g., 2x MIC, 4x MIC). Also, select the positive growth control well. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, withdraw a fixed volume (e.g., 10 µL) from each well.[13] d. Spot-plate or spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are clearly visible on the spot from the growth control.

  • Determining the MBC: a. Count the number of colonies (CFU) on each spot. b. The MBC is defined as the lowest concentration that produces a ≥99.9% reduction in CFU compared to the initial inoculum count (determined at the start of the MIC assay).[22]

Protocol 3: Time-Kill Kinetic Assay

Causality: While MIC and MBC provide single-point endpoints, a time-kill assay reveals the dynamics of antimicrobial activity.[23] It shows how quickly and to what extent a compound kills bacteria over time, which is critical for predicting in vivo efficacy.

G cluster_workflow Time-Kill Assay Workflow setup 1. Prepare Cultures with Compound (e.g., 0x, 1x, 2x, 4x MIC) sample_t0 2. Sample at Time 0 setup->sample_t0 incubate_shake 3. Incubate with Shaking setup->incubate_shake dilute_plate 5. Perform Serial Dilutions & Plate Counts sample_t0->dilute_plate sample_tx 4. Sample at Multiple Time Points (e.g., 1, 2, 4, 8, 24h) incubate_shake->sample_tx sample_tx->dilute_plate analyze 6. Plot log10 CFU/mL vs. Time dilute_plate->analyze

Caption: Workflow for Time-Kill Kinetic Assay.

Detailed Steps:

  • Preparation: a. Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay, but in a larger volume (e.g., 50 mL flasks). b. Prepare flasks containing the dichloropyridazine derivative at concentrations relative to its predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Also include a growth control flask without the compound.

  • Inoculation and Sampling: a. Inoculate each flask to a final density of ~5 x 10⁵ CFU/mL. b. Immediately after inoculation, remove the first aliquot (Time = 0 hours).[23] c. Place the flasks in a shaking incubator (35-37°C). d. At subsequent, predefined time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from each flask.[23][24]

  • Quantification of Viable Bacteria: a. For each aliquot collected, perform 10-fold serial dilutions in sterile saline or PBS. b. Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. c. Incubate the plates for 18-24 hours and count the colonies on plates that have between 30 and 300 colonies.

  • Data Analysis: a. Calculate the CFU/mL for each time point and concentration. b. Convert the CFU/mL values to log10 CFU/mL. c. Plot the mean log10 CFU/mL (y-axis) versus time (x-axis) for each concentration and the growth control. d. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[22][25]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format.

Table 1: Hypothetical MIC and MBC Data for Dichloropyridazine Derivatives

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
DPD-01S. aureus ATCC 29213482Bactericidal
DPD-01E. coli ATCC 259228162Bactericidal
DPD-02S. aureus ATCC 2921316>128>8Bacteriostatic
DPD-02E. coli ATCC 2592264>128>2Bacteriostatic
VancomycinS. aureus ATCC 29213122Bactericidal (Control)

Interpretation of Time-Kill Curves: The resulting plot provides a visual representation of the compound's effect. A rapid, concentration-dependent decline in viable counts indicates potent bactericidal activity. A curve that remains near the initial inoculum level, while the growth control increases, indicates bacteriostatic activity.

Advanced Studies: Probing the Mechanism of Action (MoA)

Once a compound's potency and bactericidal/bacteriostatic nature are established, the next logical step is to investigate how it works. Common antibacterial mechanisms include:

  • Inhibition of cell wall synthesis[26]

  • Inhibition of protein synthesis[26]

  • Inhibition of nucleic acid synthesis[26]

  • Disruption of cell membrane function[26][27]

  • Inhibition of essential metabolic pathways[27][28]

Initial MoA studies can involve assays such as:

  • Membrane Permeability Assays: Using fluorescent dyes like propidium iodide (which only enters cells with compromised membranes) to assess membrane damage.

  • Macromolecular Synthesis Assays: Using radiolabeled or fluorescent precursors for DNA, RNA, protein, and peptidoglycan to see if their incorporation is inhibited by the compound.[29]

Conclusion

This application guide provides a structured and scientifically rigorous approach to evaluating the antimicrobial properties of novel dichloropyridazine derivatives. By progressing from broad screening (MIC) to detailed characterization (MBC, time-kill kinetics), researchers can build a comprehensive profile of a compound's activity. Adherence to standardized protocols and the inclusion of appropriate controls are paramount for generating reliable, high-quality data essential for the advancement of new antimicrobial drug candidates.

References

  • ResearchGate. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. Available from: [Link]

  • Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-96. Available from: [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Available from: [Link]

  • BMG Labtech. (2024). The minimum inhibitory concentration of antibiotics. Available from: [Link]

  • Wikipedia. Minimum inhibitory concentration. Available from: [Link]

  • Wroblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Available from: [Link]

  • Ernst, R. K., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. Available from: [Link]

  • Linnaeus Bioscience. (2024). Antimicrobial Assays. Available from: [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Available from: [Link]

  • Kober, C. M., et al. (2022). Overview on Strategies and Assays for Antibiotic Discovery. PMC. Available from: [Link]

  • Bio-protocol. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). Available from: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available from: [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]

  • Uddin, T. M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available from: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing. Available from: [Link]

  • Deeb, A. A. H., et al. (2015). Pyridazine and its related compounds: Part 32. Synthesis and antimicrobial evaluation of some 3-substituted amino-4,5,6-triphenylpyridazine derivatives. European Journal of Chemistry. Available from: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • Behalo, M. S., et al. (2014). Synthesis of novel pyridazine derivatives as potential antimicrobial agents. Taylor & Francis Online. Available from: [Link]

  • Bio-protocol. 4.6. Time-Kill Kinetics Assay. Available from: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

  • CLSI. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Available from: [Link]

  • Osei, K., et al. (2020). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PMC. Available from: [Link]

  • ResearchGate. (2025). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Available from: [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. Available from: [Link]

  • Wenzel, M., et al. (2020). A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides. Frontiers in Cellular and Infection Microbiology. Available from: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). CLSI 2024 M100Ed34(1). Available from: [Link]

  • European Society of Clinical Microbiology and Infectious Diseases (ESCMID). EUCAST. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2026). Antibacterial Susceptibility Test Interpretive Criteria. Available from: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. Available from: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available from: [Link]

  • National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available from: [Link]

  • Academia.edu. Time-Kill Assay. Available from: [Link]

  • Tille, P. (2021). Antimicrobial Susceptibility Testing. In: StatPearls. StatPearls Publishing. Available from: [Link]

  • ResearchGate. Design of antimicrobial susceptibility testing methodology. Available from: [Link]

  • Sharifi-Rad, J., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Available from: [Link]

  • SciSpace. (2013). Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione. Available from: [Link]

  • ResearchGate. (2013). Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione. Available from: [Link]

  • Jus, K., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC. Available from: [Link]

  • MSD Manual Professional Edition. Susceptibility Testing. Available from: [Link]

  • Virginia Institute of Marine Science. ANTIMICROBIAL SENSITIVITY TESTING. Available from: [Link]

  • Piska, K., et al. (2013). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. PMC. Available from: [Link]

  • Basicmedical Key. (2017). Antimicrobial Drugs: Mechanism of Action. Available from: [Link]

  • Creative Biolabs. Mode of Action & Target for Antibacterial Drug. Available from: [Link]

  • Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. PMC. Available from: [Link]

  • MDPI. (2025). Plant Antimicrobial Compounds and Their Mechanisms of Action on Spoilage and Pathogenic Bacteria: A Bibliometric Study and Literature Review. Available from: [Link]

  • Lumen Learning. Mechanisms of Antibacterial Drugs. Available from: [Link]

Sources

Analytical methods for quantification of pyridazine derivatives in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of Pyridazine Derivatives in Biological Matrices via LC-MS/MS

Executive Summary

Pyridazine derivatives (1,2-diazines) represent a critical pharmacophore in modern drug discovery, serving as the core scaffold for various antihypertensive (e.g., Hydralazine), antidepressant (e.g., Minaprine), and novel oncology therapeutics. However, their quantification in biological matrices is complicated by two primary factors: high polarity , leading to poor retention on standard C18 columns, and susceptibility to N-oxidation , which creates isobaric interferences.

This guide details a robust, self-validating workflow for the quantification of pyridazine derivatives. We prioritize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) over protein precipitation to eliminate matrix effects and utilize Phenyl-Hexyl column chemistry to maximize selectivity via


 interactions.

Analytical Challenges & Strategy

ChallengeScientific Root CauseStrategic Solution
Matrix Effects Co-elution of endogenous phospholipids causes ion suppression in ESI+.Mixed-Mode SPE (MCX): Orthogonal wash steps remove phospholipids (hydrophobic) while retaining the analyte (ionic).
Poor Retention Pyridazine ring nitrogens increase water solubility (LogP < 1.0 for many derivatives).Phenyl-Hexyl Stationary Phase: Provides alternative selectivity to hydrophobicity through

overlap with the electron-deficient pyridazine ring.
Metabolite Interference N-oxides (M+16) can thermally deoxygenate in the ion source, mimicking the parent drug.Chromatographic Resolution: Ensure baseline separation of the parent from N-oxide metabolites; monitor unique transitions.

Workflow Visualization

The following diagram outlines the critical path from sample collection to validated data, emphasizing the decision points that ensure data integrity.

BioanalysisWorkflow cluster_Prep Sample Preparation (MCX SPE) Sample Biological Sample (Plasma/Urine) IS_Add Internal Standard Addition (Deuterated Analog) Sample->IS_Add Acidify Acidification (pH < pKa) Ionize Basic Nitrogen IS_Add->Acidify Load Load onto MCX Cartridge Acidify->Load Wash1 Aq. Acid Wash (Remove Proteins/Salts) Load->Wash1 Wash2 Organic Wash (Remove Neutrals/Lipids) Wash1->Wash2 Elute Elute (5% NH4OH in MeOH) Neutralize & Release Wash2->Elute LCMS LC-MS/MS Analysis Phenyl-Hexyl Column Elute->LCMS Data Quantification & QC Check LCMS->Data

Caption: Figure 1.[1][2][3][4][5] Optimized bioanalytical workflow for basic pyridazine derivatives using Mixed-Mode Cation Exchange (MCX) to ensure phospholipid removal.

Sample Preparation Protocol: Mixed-Mode Cation Exchange (MCX)

Rationale: Pyridazine derivatives often possess basic side chains (or the ring nitrogens themselves, pKa ~2.3, though substituents often raise this). Simple protein precipitation (PPT) leaves too many phospholipids, causing ion suppression. Liquid-Liquid Extraction (LLE) is often insufficient for polar pyridazines. MCX is the gold standard here because it locks the analyte by charge and washes away interferences by hydrophobicity.

Materials Required:
  • SPE Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.

  • Reagents: Formic Acid (FA), Methanol (MeOH), Ammonium Hydroxide (

    
    ), HPLC-grade Water.
    
Step-by-Step Protocol:
  • Sample Pre-treatment:

    • Aliquot

      
       of plasma/urine.[3]
      
    • Add

      
       Internal Standard (IS) working solution.
      
    • Add

      
      4% 
      
      
      
      in water
      .
    • Mechanism:[2][6][7] This lowers pH to ~2.0, ensuring the pyridazine nitrogen (or basic side chain) is fully protonated (

      
      ) to bind to the sulfonate groups of the sorbent.
      
  • Conditioning:

    • 
       MeOH.[3]
      
    • 
       Water.
      
  • Loading:

    • Load the pre-treated sample at a slow flow rate (

      
      ).
      
    • Critical Check: Ensure no breakthrough (analyze flow-through during method development).

  • Wash 1 (Aqueous - Ionic Control):

    • 
       2% Formic Acid in Water.
      
    • Purpose: Removes proteins, salts, and hydrophilic neutrals. The analyte remains bound by ionic interaction.[8]

  • Wash 2 (Organic - Hydrophobic Control):

    • 
       100% Methanol.
      
    • Purpose:This is the critical cleanup step. It removes neutral hydrophobic interferences (fats, sterols) that would otherwise bind to the reverse-phase portion of the sorbent. The analyte is not eluted because it is still ionically locked.

  • Elution:

    • 
      5% 
      
      
      
      in Methanol
      .
    • Mechanism:[2][6][7] The high pH neutralizes the protonated amine on the analyte/sorbent, breaking the ionic bond. The organic solvent disrupts the hydrophobic bond, releasing the clean analyte.

  • Reconstitution:

    • Evaporate to dryness under

      
       at 
      
      
      
      .
    • Reconstitute in

      
       Mobile Phase A/B (90:10).
      

LC-MS/MS Method Parameters

Rationale: Standard C18 columns often fail to retain polar pyridazines, leading to elution in the void volume (salt front). We utilize a Phenyl-Hexyl phase. The electron-rich phenyl ring of the stationary phase interacts with the electron-deficient pyridazine ring via


 stacking, increasing retention and selectivity.
ParameterSettingNotes
Column Phenyl-Hexyl,

,

Sub-2

particles for UPLC performance.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic AcidProvides protons for ESI+; buffers pH ~3.5.
Mobile Phase B Acetonitrile (ACN)MeOH can be used, but ACN usually offers sharper peaks for basic heterocycles.
Gradient 0-0.5 min: 5% B (Hold)0.5-3.0 min: 5%

90% B3.0-3.5 min: 90% B (Wash)3.5-3.6 min: 5% B (Re-equilibrate)
Fast gradient suitable for DMPK.
Flow Rate

Ion Source ESI Positive ModePyridazines protonate easily (

).
MRM Transitions Parent

Fragment
Avoid loss of

(28 Da) as a quantifier if possible; it is non-specific. Look for side-chain cleavage.

Method Validation (FDA M10 Compliance)

To ensure regulatory compliance, the method must be validated according to the ICH M10 Bioanalytical Method Validation guidelines (adopted by FDA/EMA).

Key Validation Experiments:
  • Selectivity & Specificity:

    • Analyze blank plasma from 6 individual sources.

    • Requirement: Interference at analyte retention time must be

      
       of the LLOQ response.
      
  • Matrix Effect (ME):

    • Compare analyte response in post-extraction spiked blank plasma vs. neat solution.

    • Calculation:

      
      .
      
    • Goal: A value between 0.85 and 1.15 indicates minimal suppression/enhancement.

  • Accuracy & Precision:

    • Run QC samples (LLOQ, Low, Medium, High) in 5 replicates over 3 days.

    • Acceptance:

      
       CV and Bias ( 
      
      
      
      for LLOQ).
  • Stability:

    • Bench-top stability: Critical for pyridazines, which may be light-sensitive or prone to oxidation. Keep samples in amber vials if instability is observed.

    • Freeze-thaw: 3 cycles at

      
      .
      

Troubleshooting Guide

Issue: Peak Tailing

  • Cause: Secondary interactions between the basic pyridazine nitrogen and residual silanols on the silica column.

  • Fix: Increase buffer strength (e.g., to 20 mM Ammonium Formate) or switch to a "Charged Surface Hybrid" (CSH) column technology which repels protons at the surface.

Issue: Low Recovery in SPE

  • Cause: Incomplete elution.

  • Fix: The pyridazine might be too strongly retained. Increase the percentage of

    
     in the elution solvent to 10%, or ensure the elution solvent is freshly prepared (ammonia is volatile).
    

Issue: "Ghost" Peak in Blank

  • Cause: Carryover.[9][10]

  • Fix: Pyridazines can stick to metallic injector needles. Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) to dissolve stubborn residues.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • Phenomenex. (2023). Efficient extraction of basic drugs from biological matrices using a polymeric cationic mixed-mode sorbent. Application Note TN-008. [Link] (General landing page for verified protocol source).

  • Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Application Note. [Link]

Sources

Introduction: Navigating the Formulation Challenges of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Preclinical Formulation of Lithium 2-(3,6-dichloropyridazin-4-yl)acetate and Related Novel Pyridazine Derivatives for In Vivo Studies

The discovery of novel chemical entities, such as Lithium 2-(3,6-dichloropyridazin-4-yl)acetate, marks a critical first step in the drug development pipeline. Pyridazine derivatives are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticonvulsant, antihypertensive, and anti-inflammatory properties.[1][2][3] However, the translation of these promising compounds from bench to preclinical in vivo models is often hampered by significant formulation challenges. These molecules frequently exhibit poor aqueous solubility, a characteristic that can lead to low and erratic bioavailability, complicating the interpretation of pharmacokinetic (PK) and pharmacodynamic (PD) data.[4]

This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on establishing a robust and reproducible formulation for Lithium 2-(3,6-dichloropyridazin-4-yl)acetate or similar novel pyridazine derivatives. The methodologies outlined here are designed to build a self-validating formulation strategy, moving from initial physicochemical characterization to detailed protocols for vehicle preparation and administration. Our approach emphasizes a logical, tiered strategy to vehicle selection, ensuring that the chosen formulation is not only effective at delivering the compound but also physiologically inert to guarantee the integrity of in vivo study outcomes.

Section 1: Foundational Physicochemical & Stability Characterization

Before any formulation work begins, a thorough understanding of the compound's intrinsic properties is paramount. This initial characterization guides every subsequent decision in the formulation process.[] Stability testing is equally critical, as it ensures the compound remains intact throughout preparation, storage, and administration, preventing the introduction of confounding variables from degradation products.[6][7]

Initial Physicochemical Profiling

A panel of initial tests should be conducted to create a baseline profile of the active pharmaceutical ingredient (API).

  • Solubility Assessment: The solubility of the compound must be determined in a range of physiologically relevant media and common formulation excipients. This is the most critical parameter for guiding vehicle selection.

  • pKa and LogD Determination: For ionizable compounds, understanding the pH-dependent solubility (LogD) is crucial. The pKa value will inform whether pH adjustment can be a viable strategy for solubilization.

  • Solid-State Analysis: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form and assess its purity and potential for polymorphism, which can impact solubility and stability.

Table 1: Example Physicochemical Data for a Novel Pyridazine Compound

ParameterMethodResultImplication for Formulation
Aqueous Solubility HPLC-UV< 0.1 µg/mL at pH 7.4Extremely poor solubility; aqueous solutions are not feasible without enhancers.
Solubility in PEG 400 HPLC-UV15 mg/mLGood solubility in a common co-solvent, suggesting a solution-based approach is possible.[8]
Solubility in Corn Oil HPLC-UV2 mg/mLLimited solubility in lipid vehicles; may require high volumes or advanced lipid systems.[9]
LogP Calculated4.2Highly lipophilic, indicating a preference for non-aqueous environments.
pKa Potentiometric Titration3.5 (acidic)The compound is weakly acidic; solubility may increase at higher pH, but this is often not physiologically compatible for in vivo work.
Stability Assessment Protocol

Stability testing evaluates the compound's ability to maintain its chemical and physical integrity under various conditions.[][10] Early-stage stability assessment is vital for selecting a suitable formulation vehicle and defining storage conditions.[6]

Protocol 1: Preliminary Solution Stability Assessment

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the test compound in potential co-solvents (e.g., DMSO, PEG 400).

  • Prepare Test Formulations: Dilute the stock solutions to the final desired concentration in candidate vehicles (e.g., saline, 0.5% CMC, 10% PEG 400 in saline).

  • Set Incubation Conditions: Store aliquots of each test formulation under various conditions:

    • Refrigerated (2-8°C)

    • Room Temperature (20-25°C)

    • Accelerated (40°C)[7]

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quantify Compound: Analyze the samples using a stability-indicating HPLC method to determine the percentage of the initial compound remaining. A method is considered "stability-indicating" when it can separate the intact API from any degradation products.[11]

  • Visual Inspection: At each time point, visually inspect the solutions for any signs of physical instability, such as precipitation, color change, or crystallization.[10]

Section 2: A Tiered Strategy for Vehicle Selection

The selection of an appropriate vehicle is a critical decision that balances the need to solubilize or suspend the compound with the need for biological inertness.[9][12] A tiered approach allows for a systematic and efficient evaluation, starting with the simplest and most physiologically compatible options.

G cluster_0 Formulation Decision Workflow start Start: Physicochemical Data (Solubility, Stability) tier1 Tier 1: Aqueous Vehicles (Saline, PBS, 0.5% CMC) start->tier1 check1 Soluble/Stable Homogeneous Suspension? tier1->check1 tier2 Tier 2: Co-Solvent Systems (PEG 400, DMSO, Ethanol) check2 Soluble/Stable at Low Co-solvent %? tier2->check2 tier3 Tier 3: Surfactant/Lipid Systems (Tween 80, Cremophor, Oils) check3 Soluble/Stable? tier3->check3 check1->tier2 No final Final Formulation Proceed to In Vivo Study check1->final Yes check2->tier3 No check2->final Yes check3->final Yes re_eval Re-evaluate Compound or Delivery Strategy check3->re_eval No

Caption: Tiered decision workflow for vehicle selection.

Table 2: Common Vehicles for Preclinical In Vivo Studies

Vehicle TypeExamplesProperties & Considerations
Aqueous Vehicles Saline, Phosphate-Buffered Saline (PBS), 0.5% (w/v) Carboxymethyl Cellulose (CMC), 0.5% (w/v) Methylcellulose (MC)Preferred for their physiological compatibility and low toxicity.[12][13] Suspending agents like CMC are used for insoluble compounds to ensure uniform dosing.[9]
Co-solvent Systems Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO), EthanolUsed to dissolve compounds that are not water-soluble.[8] It is critical to keep the concentration of organic solvents low to avoid toxicity and vehicle-induced pharmacological effects.[12][14]
Surfactants Polysorbate 80 (Tween 80), Cremophor ELAdded to aqueous or co-solvent systems to improve solubility and stability by forming micelles.[9][15] Can cause hypersensitivity reactions in some cases.
Lipid-Based Vehicles Corn Oil, Sesame Oil, Medium-Chain Triglycerides (MCT)Suitable for highly lipophilic compounds.[8] Can enhance oral absorption of certain drugs but may influence metabolic processes.[16][17]

Section 3: Detailed Formulation & Administration Protocols

The following protocols provide step-by-step instructions for preparing common formulation types and administering them to rodents. All procedures involving live animals must be approved by the institution's Animal Care and Use Committee (IACUC).

Formulation Preparation Workflow

G cluster_1 General Formulation Preparation Workflow calc 1. Calculate Required mass of API and volume of vehicle(s). weigh 2. Weigh API Accurately weigh the required amount of compound. calc->weigh grind 3. Particle Size Reduction (Suspensions) Grind API to a fine powder using a mortar and pestle. weigh->grind paste 4. Create Paste/Slurry Add a small amount of vehicle to the API to form a paste. grind->paste add_vehicle 5. Add Remaining Vehicle Gradually add the rest of the vehicle while mixing. paste->add_vehicle mix 6. Homogenize Use a vortex mixer or sonicator to ensure a uniform formulation. add_vehicle->mix qc 7. Quality Control Visually inspect for homogeneity. Confirm pH if necessary. mix->qc

Caption: Step-by-step workflow for formulation preparation.

Protocol 2: Preparation of a Suspension in 0.5% Carboxymethyl Cellulose (CMC)

This protocol is suitable for water-insoluble compounds administered orally.

  • Calculate Requirements: Determine the required amount of Lithium 2-(3,6-dichloropyridazin-4-yl)acetate and 0.5% (w/v) CMC solution based on the desired final concentration and volume.

  • Weigh Compound: Accurately weigh the compound powder.

  • Reduce Particle Size: If the powder is not already micronized, gently grind it to a fine consistency in a mortar and pestle. This step is crucial for creating a stable and homogenous suspension.[13]

  • Create a Paste: In the mortar or a suitable vessel, add a small volume of the 0.5% CMC vehicle to the powder and triturate to form a smooth, uniform paste. This prevents clumping.[13]

  • Final Dilution: Gradually add the remaining 0.5% CMC vehicle in increments while continuously mixing.

  • Homogenize: Use a vortex mixer or a brief sonication to ensure the suspension is uniform.

  • Storage and Use: Prepare the formulation fresh daily. During dosing, keep the suspension under constant gentle agitation (e.g., on a magnetic stirrer) to maintain homogeneity.[13]

Protocol 3: Preparation of a Solution using a Co-Solvent System

This protocol is for compounds that are soluble in organic solvents but not in water. It is suitable for both oral (PO) and intravenous (IV) administration, provided the final solution is sterile-filtered for IV use.

Caution: The concentration of organic solvents must be minimized to avoid toxicity. A common vehicle for IV administration is 10% DMSO, 40% PEG 400, and 50% saline. The final concentration of DMSO should be kept as low as possible.[14]

  • Calculate Requirements: Determine the required amounts of the compound and each vehicle component.

  • Dissolve Compound: In a sterile vial, dissolve the weighed compound completely in the required volume of DMSO.

  • Add Co-solvent: Add the required volume of PEG 400 and mix thoroughly until the solution is clear.

  • Final Dilution: Slowly add the saline (or PBS) to the organic mixture while vortexing. Critical Step: Add the aqueous component last and slowly to prevent the compound from precipitating out of the solution.

  • Quality Control: Visually inspect the final solution to ensure it is clear and free of any precipitate.

  • For IV Administration: The final formulation must be sterile. Pass the solution through a 0.22 µm syringe filter into a sterile vial before administration.[18][19]

In Vivo Administration Protocols

Protocol 4: Oral Gavage (PO) in Mice

Oral gavage ensures the direct and accurate administration of a specific dose into the stomach.[20][21]

  • Animal Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.[13]

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib (xiphoid process) and mark the tube. This ensures the needle reaches the stomach without causing perforation.[21][22]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth. The animal should swallow the tube as it advances. There should be no resistance.[13][22] If resistance is met, withdraw and try again to avoid accidental entry into the trachea.

  • Dose Administration: Once the needle is correctly positioned, slowly administer the formulation over 2-3 seconds.[13]

  • Post-Administration Monitoring: Gently remove the needle. Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress, which could indicate incorrect administration.[23]

Table 3: Recommended Maximum Dosing Volumes for Rodents

SpeciesRouteMaximum VolumeReference(s)
Mouse Oral (PO)10 mL/kg[20][21][22]
Mouse Intravenous (IV)10 mL/kg (slowly)[24]
Rat Oral (PO)10 mL/kg[20]
Rat Intravenous (IV)5 mL/kg[25]

Protocol 5: Intravenous (IV) Tail Vein Injection in Mice

IV injection provides 100% bioavailability and is a common route for PK studies.

  • Animal and Formulation Preparation: The formulation must be sterile, at room or body temperature, and free of air bubbles.[18][19]

  • Vasodilation: To make the lateral tail veins more visible, warm the mouse's tail using a heat lamp or by immersing it in warm water (38-40°C).[18][19]

  • Restraint: Place the mouse in a suitable restraint device, allowing access to the tail.

  • Injection: Stabilize the tail with one hand. With the needle's bevel facing up, insert a 27-30 gauge needle into one of the lateral tail veins at a shallow angle.[24][26]

  • Administer Dose: Slowly inject the formulation. If the vein blanches or if a blister forms, the needle is not in the vein. Stop immediately, withdraw, and attempt at a more proximal site. A maximum of three attempts per vein is recommended.[24][26]

  • Post-Injection: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[25] Monitor the animal for any adverse reactions.

Section 4: Troubleshooting Common Formulation Issues

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation During Formulation - Low solubility in the chosen vehicle. - Incorrect order of solvent addition.- Increase the proportion of the organic co-solvent, being mindful of toxicity limits.[14] - Add a surfactant (e.g., 1-2% Tween 80) to enhance solubility.[9] - Ensure the aqueous phase is added last and slowly to the organic phase.
Inconsistent Dosing (Suspensions) - Poor suspension homogeneity due to large particle size or settling.- Ensure the compound is ground to a fine, uniform powder. - Keep the suspension constantly agitated with a magnetic stirrer during the dosing procedure.[13]
Adverse Effects in Vehicle Control Group - Toxicity related to the vehicle itself, often from high concentrations of organic co-solvents.- Reduce the concentration of the organic co-solvent (e.g., DMSO, PEG 400).[14] - Conduct a maximum tolerated dose (MTD) study for the vehicle alone to establish a safe administration volume and concentration.
Difficulty with IV Injection - Veins are not sufficiently dilated. - Needle gauge is too large or needle is blunt.- Ensure proper warming of the tail to achieve vasodilation.[19] - Use a new, sterile needle of an appropriate size (27G or smaller) for each animal. A sharp needle is crucial for successful cannulation.[24]

Conclusion

The successful in vivo evaluation of a novel compound like Lithium 2-(3,6-dichloropyridazin-4-yl)acetate is fundamentally dependent on the development of a carefully characterized and robust formulation. By adopting a systematic approach that begins with thorough physicochemical and stability profiling, followed by a tiered vehicle selection strategy, researchers can create a reliable delivery system. The detailed protocols provided herein for formulation preparation and administration serve as a practical guide to minimize variability and ensure the generation of high-quality, reproducible preclinical data, thereby accelerating the journey of promising new chemical entities toward clinical evaluation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Oral Administration of LP-922761 in Rodents. Benchchem.
  • Gala, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences.
  • BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
  • Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate.
  • Moravek. (2024). The Role of Stability Testing in Pharmaceutical Research. Moravek.
  • Benchchem. (n.d.). Navigating In Vivo Dehydrocorydaline Studies: A Technical Support Guide to Vehicle Selection. Benchchem.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Benchchem. (n.d.). Technical Support Center: Vehicle Controls for In Vivo Studies. Benchchem.
  • Al-Dhuyain, J. S., et al. (2022). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Saudi Journal of Biological Sciences.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR.
  • University of Queensland. (2021). LAB_021 Oral Gavage in Mice and Rats. UQ Animal Ethics Committee.
  • Research Journal of Pharmacy and Technology. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. RJPT.
  • Washington State University. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. WSU IACUC.
  • Cai, L., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters.
  • International Journal of Pharmaceutical Sciences and Research. (2022). SYNTHESIS AND IN-VIVO ACTIVITY OF SOME ANTIHYPERTENSIVE AGENT BASED ON PYRIDAZINE SCAFFOLD DESIGN. IJPSR.
  • University of British Columbia. (2020). UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. UBC ACC.
  • IACUC. (n.d.). Oral Gavage In Mice and Rats. IACUC.
  • University of Queensland. (2024). Intravenous (IV) Tail Vein Injection in Mice and Rats LAB_030 Injections. UQ Animal Ethics Committee.
  • Protheragen. (n.d.). Solubilizer Excipients. Protheragen.
  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents. NTNU.
  • US Pharmacopeia. (2014). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. USP.
  • Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations. Microtrac.
  • Arora, M., et al. (2025). Molecular Docking, Synthesis and Evaluation of in-vivo Anticonvulsant potential of some novel Pyrido[2,3-d] Pyridazines. Advances in Bioresearch.
  • Queen's University. (n.d.). Rodent Tail Vein Injections in Mice. Queen's University.
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé.
  • PubChem. (n.d.). Lithium 4,6-Dichloropyridazine-3-carboxylate. National Center for Biotechnology Information.
  • Virginia Tech. (2017). Standard Operating Procedure: Intravenous Injections in the Rat. Virginia Tech IACUC.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.
  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research.
  • Merck. (n.d.). Lithium 4,6-dichloropyridazine-3-carboxylate. Merck.
  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. Gattefossé.
  • ChemicalBook. (2025). 4,6-Dichloro-3-pyridazinecarboxylic acid, lithium salt (1:1). ChemicalBook.

Sources

Application Notes and Protocols: Strategic Suzuki Coupling Reactions with 3,6-Dichloropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridazine Scaffold

The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in a wide array of biologically active compounds and functional materials.[1][2] Derivatives of 3,6-disubstituted pyridazines, in particular, have garnered significant attention for their potential as anticancer agents, antimicrobials, and treatments for neurological disorders.[1][3][4][5] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[6] This guide provides an in-depth exploration of the application of Suzuki coupling reactions to 3,6-dichloropyridazine, a readily available and versatile starting material for the synthesis of a diverse library of pyridazine derivatives.

Theoretical Framework: Understanding the Nuances of Suzuki Coupling on Dichloropyridazines

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron species (typically a boronic acid) and an organohalide.[7][8] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is depicted below:

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation (R²-B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination product R¹-R² r1x R¹-X (3,6-Dichloropyridazine) r2b R²-B(OH)₂ (Arylboronic Acid) base Base (e.g., K₂CO₃, Cs₂CO₃)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3,6-dichloropyridazine to form a Pd(II) complex. The reactivity of the C-Cl bond is a critical factor, and often, the challenge with aryl chlorides is their lower reactivity compared to bromides or iodides.[10]

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. The choice of base is crucial for the activation of the boronic acid and can significantly influence the reaction rate and yield.[11]

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Regioselectivity in Dichloropyridazines

A key consideration when working with dihalogenated heterocycles is regioselectivity. In the case of 3,6-dichloropyridazine, the two chlorine atoms are electronically distinct due to the influence of the ring nitrogen atoms. While symmetrical 3,6-dichloropyridazine can undergo efficient mono-Suzuki coupling, the selective functionalization of unsymmetrical dichloropyridazines is often governed by both electronic and steric factors.[12] Ligand selection plays a pivotal role in dictating the site of reaction. For instance, in 3,5-dichloropyridazines, the choice between an electron-deficient bidentate ligand like dppf and an electron-rich monodentate ligand like QPhos can switch the coupling site from the 3-position to the 5-position.[12][13]

Experimental Protocols

The following protocols provide a starting point for the successful execution of Suzuki coupling reactions with 3,6-dichloropyridazine derivatives. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: Mono-Arylation of 3,6-Dichloropyridazine

This protocol describes a general procedure for the selective mono-arylation of 3,6-dichloropyridazine.

Materials:

  • 3,6-Dichloropyridazine

  • Arylboronic acid (1.0 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow:

Protocol_Workflow start Start setup Reaction Setup: - Add 3,6-dichloropyridazine, arylboronic acid, and base to flask. start->setup degas Degas the reaction mixture by bubbling with Ar/N₂ for 15-20 min. setup->degas catalyst Add Pd catalyst under an inert atmosphere. degas->catalyst heat Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). catalyst->heat monitor Monitor reaction progress by TLC or GC/LC-MS. heat->monitor workup Work-up: - Cool to room temperature. - Dilute with organic solvent. - Wash with water and brine. monitor->workup purify Purification: - Dry organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. workup->purify end End purify->end

Figure 2: A generalized experimental workflow for the Suzuki coupling of 3,6-dichloropyridazine.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add 3,6-dichloropyridazine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).[14]

  • Solvent Addition: Add the chosen solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.[14]

  • Degassing: Degas the mixture by bubbling a gentle stream of argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[15]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).[14]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 70-100 °C) and stir vigorously.[16]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 3-chloro-6-arylpyridazine.[16]

Data Summary: Optimizing Reaction Conditions

The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent. The following table summarizes common conditions and their impact on the reaction outcome.

Parameter Common Choices Rationale and Considerations Typical Yields References
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Pd(PPh₃)₄ is a versatile and common choice. Pd(OAc)₂ often requires a phosphine ligand. Buchwald and Fu ligands can be effective for challenging couplings.[17]50-95%[10][18]
Ligand PPh₃, SPhos, XPhos, dppfThe ligand stabilizes the palladium catalyst and influences its reactivity and selectivity. Bulky, electron-rich phosphines can enhance the rate of oxidative addition for less reactive chlorides.[17]-[12][13]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the boronic acid. Cs₂CO₃ is often more effective for less reactive substrates. K₃PO₄ is a strong base that can be beneficial in certain cases.[16]-[11][16]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O, DMFA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. The choice of solvent can impact reaction rate and selectivity.[16][19]-[16][19]
Temperature 70-110 °CHigher temperatures are often required for the coupling of aryl chlorides. However, excessively high temperatures can lead to catalyst decomposition and side reactions.[10]-[10]

Applications in Drug Discovery and Development

The 3,6-disubstituted pyridazine scaffold is a cornerstone in the development of novel therapeutics. The versatility of the Suzuki coupling reaction allows for the rapid generation of diverse libraries of these compounds for biological screening.

  • Anticancer Agents: Numerous studies have highlighted the potential of 3,6-disubstituted pyridazine derivatives as potent anticancer agents.[3][4][5] These compounds have shown activity against various cancer cell lines, including breast cancer.[3]

  • Antimicrobial Agents: Derivatives of 3,6-dichloropyridazine have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, making them valuable leads in the development of new antibiotics.[1]

  • Neurological Disorders: The structural features of pyridazine derivatives allow for the modulation of neurotransmitter systems, leading to their exploration as potential treatments for conditions like depression and anxiety.[1]

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing of the reaction mixture. Use a fresh batch of catalyst.
Insufficiently strong baseSwitch to a stronger base like Cs₂CO₃ or K₃PO₄.
Low reaction temperatureIncrease the reaction temperature, monitoring for potential decomposition.
Formation of Side Products (e.g., Homocoupling) Catalyst decompositionUse a more stable catalyst or ligand system. Lower the reaction temperature if possible.
Presence of oxygenEnsure thorough degassing and maintain an inert atmosphere throughout the reaction.
Poor Regioselectivity Inappropriate ligandScreen a variety of ligands (e.g., monodentate vs. bidentate, electron-rich vs. electron-poor) to optimize selectivity.[19]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of 3,6-dichloropyridazine, providing a straightforward and efficient route to a wide range of valuable 3,6-disubstituted pyridazine derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively leverage this powerful transformation to accelerate the discovery and development of new pharmaceuticals and advanced materials.

References

  • ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. - ResearchGate. Available at: [Link]

  • Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction. Available at: [Link]

  • 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates - API Manufacturer-ZCPC. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed. Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. Available at: [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC. Available at: [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. Available at: [Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed. Available at: [Link]

  • FACILE SYNTHESIS OF DIARYLPYRAZINES USING SUZUKI COUPLING OF DICHLOROPYRAZINES WITH ARYL BORONIC ACIDS Nate Schultheiss and Eric. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway: Scaffold hopping and hybridization-based design, synthesis, molecular modeling, in vitro and in vivo anticancer evaluation. - BUE Scholar. Available at: [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Lithium-Containing Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with lithium-containing organic compounds. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to enhance the stability of these highly reactive yet synthetically invaluable reagents. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights rooted in established scientific principles and field-proven experience.

Introduction: The Challenge of Stability

Organolithium reagents are powerful tools in organic synthesis, prized for their strong basicity and nucleophilicity.[1][2][3] However, their high reactivity is also the source of their inherent instability. These compounds are sensitive to air, moisture, and thermal degradation, and can even react with common laboratory solvents.[1][4][5] Understanding and mitigating these stability issues is paramount for reproducible and successful experimentation. This guide will equip you with the knowledge to confidently handle, store, and utilize these reagents, ensuring the integrity of your experiments and the quality of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of organolithium compounds.

Q1: My organolithium reaction is giving a low yield. What are the likely causes related to reagent stability?

A1: Low yields in reactions involving organolithium reagents can often be traced back to the stability and purity of the reagent itself. Several factors could be at play:

  • Reagent Degradation: The concentration of commercially available organolithium reagents can decrease over time due to thermal decomposition or reaction with trace impurities.[6][7] It is crucial to titrate your reagent before each use to ascertain its exact molarity.

  • Improper Storage: Organolithium reagents should be stored at low temperatures (typically below 10°C) in a tightly sealed container under an inert atmosphere to minimize degradation.[5][8]

  • Reaction with Solvents: Ethereal solvents like tetrahydrofuran (THF) can be decomposed by organolithium reagents, especially at temperatures above -20°C.[6][9] The choice of solvent and strict temperature control are critical.

  • Exposure to Air and Moisture: Organolithium reagents are pyrophoric and react vigorously with oxygen and water.[4][6][7] All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using appropriate air-free techniques such as a Schlenk line or a glovebox.[4][5][6]

Q2: I'm observing unexpected side products in my reaction. Could this be related to reagent instability?

A2: Yes, unexpected side products are often a consequence of reagent degradation or unintended side reactions. Here are some possibilities:

  • Products of Thermal Decomposition: Alkyllithium compounds can undergo thermal decomposition via β-hydride elimination to form an alkene and lithium hydride.[4] This is more prevalent with secondary and tertiary alkyllithiums.

  • Solvent-Derived Impurities: As mentioned, organolithium reagents can react with ethereal solvents. For instance, n-butyllithium can deprotonate THF, leading to the formation of ethylene and the lithium enolate of acetaldehyde.[10] These byproducts can then participate in their own reactions, complicating your product mixture.

  • Metal-Halogen Exchange: In some cases, an organolithium reagent can undergo a metal-halogen exchange with an aryl or vinyl halide, leading to the formation of a new organolithium species that can then react with your substrate.[1][11]

Q3: What are the best practices for storing organolithium reagents to ensure maximum stability?

A3: Proper storage is fundamental to maintaining the integrity of your organolithium reagents. Follow these guidelines:

  • Temperature: Store reagents in a dedicated, explosion-proof refrigerator or cold room at temperatures below 10°C.[8]

  • Inert Atmosphere: Ensure the container is tightly sealed under a positive pressure of a dry, inert gas like argon or nitrogen.[5][12]

  • Container Integrity: Use the original manufacturer's Sure/Seal™ bottle or a similar container designed for air-sensitive reagents.[13][14] Regularly inspect the septum for any signs of degradation or corrosion.

  • Avoid Light: While not as critical as temperature and atmosphere, storing reagents in a dark location can help prevent any potential photochemical decomposition.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during experiments with organolithium compounds.

Issue 1: Inconsistent or Low Reagent Concentration

Symptom: Your reactions are sluggish, incomplete, or yield is significantly lower than expected.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low reaction yields.

Detailed Steps:

  • Titrate the Reagent: This is the most critical first step. The actual concentration of your organolithium solution can differ significantly from the label, especially for older bottles.[6][7] Use a reliable titration method, such as the Gilman double titration or titration with a known amount of a non-hygroscopic acid like diphenylacetic acid.[10][15]

  • Analyze the Results:

    • If the concentration is significantly lower than expected: Your reagent has likely degraded. Review your storage conditions (temperature, inert atmosphere). It is best to obtain a fresh bottle of the reagent.

    • If the concentration is accurate: The issue may lie in your handling technique. Ensure all transfers are performed under strictly anhydrous and anaerobic conditions. Even minor exposure to air or moisture can significantly reduce the active concentration. Alternatively, the problem may be with other reaction parameters, such as temperature or solvent purity.

Issue 2: Reaction Fails to Initiate or Proceeds Slowly

Symptom: No discernible reaction occurs upon addition of the organolithium reagent, or the reaction is unusually slow.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting reaction initiation issues.

Detailed Steps:

  • Verify Reaction Temperature: Many organolithium reactions require cryogenic temperatures (e.g., -78°C) to prevent side reactions and decomposition.[6] Ensure your cooling bath is at the correct temperature and that the internal reaction temperature is being maintained.

  • Assess Solvent Purity: Organolithium reagents are extremely sensitive to protic impurities like water.[6] Ensure all solvents are rigorously dried and degassed before use.

  • Consider the Solvent Type: The choice of solvent can significantly impact the reactivity of organolithium reagents. In non-polar hydrocarbon solvents, they exist as aggregates, which are less reactive.[16] In ethereal solvents like THF, these aggregates are broken down, increasing reactivity.[1]

  • Use of Additives: For sluggish reactions, consider the addition of a coordinating ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA can chelate to the lithium cation, breaking up aggregates and increasing the nucleophilicity of the organolithium species.[1][11]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key procedures related to the handling and stabilization of organolithium compounds.

Protocol 1: Titration of Organolithium Reagents with Diphenylacetic Acid

This method is a reliable way to determine the concentration of active organolithium reagent.

Materials:

  • Anhydrous diphenylacetic acid

  • Dry THF

  • Organolithium solution to be titrated

  • Oven-dried glassware (Erlenmeyer flask, magnetic stir bar, graduated cylinder)

  • Syringes and needles

  • Schlenk line or glovebox

Procedure:

  • In an oven-dried flask under an inert atmosphere, accurately weigh a sample of diphenylacetic acid (e.g., 100 mg).

  • Add dry THF (e.g., 10 mL) to dissolve the acid.

  • Slowly add the organolithium solution dropwise via syringe while stirring vigorously.

  • The endpoint is indicated by the persistence of a faint yellow color, which signals the formation of the enolate of the lithium carboxylate.[10]

  • Record the volume of the organolithium solution added.

  • Calculate the molarity of the organolithium reagent using the following formula:

    Molarity (M) = (moles of diphenylacetic acid) / (volume of organolithium solution in L)

Protocol 2: Safe Transfer of Organolithium Reagents via Syringe

This protocol outlines the standard procedure for safely transferring pyrophoric organolithium reagents.

Equipment:

  • Oven-dried, gas-tight syringe with a long needle

  • Reagent bottle with a Sure/Seal™ septum cap

  • Reaction flask under a positive pressure of inert gas

  • Inert gas source (Schlenk line)

Procedure:

  • Ensure all glassware is dry and the entire system is under a positive pressure of inert gas.[5]

  • Flush the dry syringe with inert gas by drawing and expelling the gas several times.

  • Puncture the septum of the reagent bottle with the syringe needle, ensuring the tip of the needle is above the liquid level.

  • Gently draw a small amount of inert gas from the headspace of the reagent bottle into the syringe.

  • Lower the needle tip into the organolithium solution and slowly draw the desired volume into the syringe. Do not invert the reagent bottle.[7]

  • Withdraw the needle from the liquid but keep it inside the bottle. Invert the syringe and carefully push the inert gas bubble and any excess reagent back into the bottle.

  • Withdraw the syringe from the reagent bottle and quickly insert it into the septum of the reaction flask.

  • Slowly add the organolithium reagent to the reaction mixture.

  • After addition, rinse the syringe with a dry, inert solvent and then quench any residue with isopropanol.[7]

Part 4: Data Presentation

This section provides quantitative data to aid in experimental design and troubleshooting.

Table 1: Thermal Stability of Common Organolithium Reagents in Ethereal Solvents

Organolithium ReagentSolventTemperature (°C)Approximate Half-life (t½)
n-ButyllithiumDiethyl Ether256 days
n-ButyllithiumTHF20107 minutes[9]
sec-ButyllithiumDiethyl Ether-20~20 hours[9]
sec-ButyllithiumTHF-2078 minutes[9]
tert-ButyllithiumDiethyl Ether-20~1 hour[9]
tert-ButyllithiumTHF-40338 minutes[9]

Data compiled from various sources, including Stanetty et al. (1996).[9]

Part 5: Mechanistic Insights and Advanced Stabilization

A deeper understanding of the underlying chemistry can unlock more sophisticated stabilization strategies.

The Role of Aggregation

In hydrocarbon solvents, organolithium reagents exist as aggregates (e.g., tetramers or hexamers).[1][16] This aggregation reduces the reactivity of the individual R-Li units. Lewis bases, such as ethers and amines, can break down these aggregates by coordinating to the lithium centers, thereby increasing their reactivity.

Caption: The effect of Lewis bases on organolithium aggregation.

Stabilizing Agents: Beyond Solvents
  • TMEDA (N,N,N',N'-tetramethylethylenediamine): This bidentate ligand is highly effective at chelating lithium ions and breaking down aggregates, leading to more reactive monomeric or dimeric species.[1][11]

  • (-)-Sparteine: This chiral diamine can be used to form chiral organolithium complexes, which are essential in asymmetric synthesis.[1] The formation of a stable, well-defined complex can also enhance the stability and selectivity of the reagent.

  • HMPA (Hexamethylphosphoramide): While a potent reactivity enhancer, HMPA is also a known carcinogen and should be handled with extreme caution. It is thought to increase reactivity by solvating the lithium cation, leading to a more "naked" and reactive carbanion.[1]

References

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 6-11. Retrieved from [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Kamienski, C. W., Lewis, D. P., & Stark, M. W. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development, 18(8), 957-975. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]

  • IQ Unicamp. (n.d.). LABORATORY SAFETY FACT SHEET #34 - Pyrophoric Organolithium Reagents. Retrieved from [Link]

  • University of Connecticut. (n.d.). CB-LSOP-Organolithiums.docx. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organolithium reagent. Retrieved from [Link]

  • L. S. College, Muzaffarpur. (n.d.). ORGANOLITHIUM REAGENT. Retrieved from [Link]

  • Yus, M., & Foubelo, F. (2017). 200 Years of Lithium and 100 Years of Organolithium Chemistry. Chemistry – A European Journal, 23(67), 16934-16955. Retrieved from [Link]

  • University of California, Riverside. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

  • Cabezas, J. A. (2019). A Facile Method for the Titration of Organolithium Reagents using Naphtylamine or Naphtylmethylamine as Indicators. International Journal of Multidisciplinary and Current Research, 7. Retrieved from [Link]

  • JoVE. (2022). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

  • Acros Organics. (n.d.). Organolithium compounds, properties & structures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 3.4: Organolithium Compounds. Retrieved from [Link]

  • Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Journal of Organic Chemistry, 57(25), 6833-6837. Retrieved from [Link]

  • Collum, D. B. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(5), 735-746. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Retrieved from [Link]

  • Khan, S., & Ahmed, S. (2026). Analytical determination techniques for lithium – A review. Journal of Analytical Science and Technology, 17(1), 1-15. Retrieved from [Link]

  • ResearchGate. (2025). Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. Retrieved from [Link]

  • Siegel, D. (n.d.). Organolithium Reagents. Retrieved from [Link]

  • Reddit. (2019). Organolithium problem. Retrieved from [Link]

  • Reich, H. J., & Green, D. P. (1989). Aggregation and Reactivity of Phenyllithium Solutions. Journal of the American Chemical Society, 111(23), 8729-8731. Retrieved from [Link]

  • O'Brien, P. (n.d.). The Asymmetric Synthesis and Reactions of α-Functionalised Organometallic Reagents. Retrieved from [Link]

  • Chemistry Steps. (2020). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

Sources

Validation & Comparative

Validating the biological target of Lithium;2-(3,6-dichloropyridazin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Focus: D-Amino Acid Oxidase (DAAO) Inhibition & CNS Drug Discovery

Executive Summary & Biological Context

Lithium 2-(3,6-dichloropyridazin-4-yl)acetate (hereafter referred to as L-DCPA ) represents a specific salt form of a halogenated pyridazine scaffold. Based on structural homology to known pharmacophores, this compound is primarily investigated as an inhibitor of D-Amino Acid Oxidase (DAAO) .

The Clinical Hypothesis: DAAO degrades D-Serine, a potent co-agonist of the NMDA receptor (NMDAR). In schizophrenia, NMDAR hypofunction is a core pathology. Inhibiting DAAO increases synaptic D-Serine levels, potentially reversing cognitive deficits and negative symptoms.

Why the Lithium Salt? The lithium salt form is often utilized to improve aqueous solubility of the otherwise lipophilic dichloropyridazine acid, facilitating high-concentration screening in aqueous buffers. However, researchers must be vigilant: Lithium itself is bioactive (inhibiting GSK-3


 and IMPase). This guide includes specific controls to decouple the effects of the organic anion from the lithium cation.
Comparative Analysis: L-DCPA vs. Standard Alternatives

In the landscape of DAAO inhibitors, L-DCPA occupies a specific niche as a "Fragment-Like" or "Lead-Like" small molecule. Below is a comparison against industry standards.

FeatureL-DCPA (Subject)CBIO (Standard Probe)Sodium Benzoate (Clinical Ref)TAK-831 (Clinical Stage)
Chemical Class Pyridazine-4-acetateBenzisoxazoleBenzoic AcidPyrrole-sulfonamide
Primary Target DAAO (Human/Rat)DAAODAAODAAO
Potency (IC50) Low

M (Est. 0.5 - 5

M)
High nM (approx. 100 nM)Low mM (approx. 100

M)
Low nM
Solubility High (Lithium salt)Low (Requires DMSO)HighModerate
BBB Permeability Moderate (Acidic tail limits passive diffusion)Low (P-gp substrate)HighHigh
Selectivity Risk High (Lithium effect on GSK3

)
ModerateLowLow
Use Case Early-stage screening / CrystallographyIn vitro assay controlClinical adjunctive therapyLate-stage candidate

Expert Insight: Unlike CBIO, which is often solubility-limited in cellular assays, L-DCPA dissolves readily. However, its acidity (carboxylic acid) often leads to poor brain penetration unless modified as a prodrug (ester) for in vivo use.

Mechanism of Action & Signaling Pathway

L-DCPA functions as a competitive inhibitor at the active site of DAAO.

  • Binding: The carboxylate tail mimics the D-amino acid substrate, forming an electrostatic interaction with Arg283 and Tyr224 in the DAAO active site.

  • Displacement: The dichloropyridazine ring occupies the hydrophobic pocket, displacing the FAD cofactor or preventing substrate entry.

  • Effect: Prevention of D-Serine oxidation

    
     Increased D-Serine concentration 
    
    
    
    Enhanced NMDAR occupancy
    
    
    LTP potentiation.
Pathway Visualization (DOT)

DAAO_Pathway L_DCPA L-DCPA (Inhibitor) DAAO DAAO Enzyme (FAD-Dependent) L_DCPA->DAAO Inhibits (Competitive) Oxidation Oxidative Deamination DAAO->Oxidation Catalyzes D_Serine D-Serine (Substrate) D_Serine->DAAO Binds NMDAR NMDA Receptor (Glycine Site) D_Serine->NMDAR Co-agonizes H2O2 H2O2 + alpha-Keto Acid Oxidation->H2O2 Produces Ca_Influx Ca2+ Influx & Synaptic Plasticity NMDAR->Ca_Influx Activates

Caption: Mechanism of L-DCPA. The compound inhibits DAAO, preventing the degradation of D-Serine, thereby preserving the co-agonist pool required for NMDA receptor activation.

Experimental Validation Protocols

To validate L-DCPA, you must demonstrate target engagement while ruling out off-target effects caused by the Lithium cation.

Protocol A: The "Lithium-Controlled" Enzymatic Assay (Amplex Red)

Objective: Determine intrinsic potency (IC50) while controlling for salt effects.

  • Reagents:

    • Recombinant Human DAAO (hDAAO).

    • Substrate: D-Serine (50 mM).

    • Detection: Amplex Red + Horseradish Peroxidase (HRP).

    • Control: Lithium Chloride (LiCl) at equimolar concentrations to L-DCPA.

  • Workflow:

    • Step 1: Prepare serial dilutions of L-DCPA in assay buffer (PBS, pH 7.4).

    • Step 2: Prepare a parallel plate with LiCl only (to measure if Li+ affects the enzyme or HRP).

    • Step 3: Incubate hDAAO with compounds for 15 mins at 25°C.

    • Step 4: Add D-Serine/Amplex Red/HRP master mix.

    • Step 5: Measure fluorescence (Ex 540nm / Em 590nm) kinetically for 30 mins.

  • Data Analysis:

    • Calculate velocity (RFU/min).

    • Normalize L-DCPA inhibition against the LiCl control wells, not just the DMSO vehicle.

    • Success Criterion: L-DCPA shows dose-dependent inhibition, while LiCl alone shows <5% deviation from vehicle.

Protocol B: Orthogonal Biophysical Binding (Thermal Shift)

Objective: Prove physical binding to the protein (Target Engagement).

  • Setup: Mix hDAAO (2

    
    M) with Sypro Orange dye.
    
  • Treatment: Add L-DCPA (50

    
    M) or Vehicle.
    
  • Execution: Perform melt curve (25°C to 95°C) in a qPCR machine.

  • Result: A significant shift in melting temperature (

    
    C) indicates stabilization of the protein structure by ligand binding.
    
    • Note: DAAO inhibitors often stabilize the FAD cofactor, leading to large

      
       shifts.
      
Protocol C: Cellular Target Engagement (D-Serine/Total Serine Ratio)

Objective: Confirm activity in a biological system.

  • Cell Line: HEK293 cells stably transfected with hDAAO (HEK-DAAO).

  • Dosing: Treat cells with L-DCPA (0.1, 1, 10

    
    M) for 24 hours.
    
    • Crucial Control: Treat Wild-Type HEK293 (no DAAO) to assess baseline metabolism.

  • Extraction: Lyse cells and extract amino acids using methanol.

  • Quantification: Analyze supernatant via HPLC with fluorometric detection (using NBD-F or OPA derivatization) to separate D-Serine from L-Serine.

  • Metric: Calculate the D/(D+L) Serine Ratio .

    • Validation: L-DCPA treatment should restore the D-Serine ratio toward the level of Wild-Type cells (inhibiting the transfected DAAO).

Validation Workflow Diagram

Validation_Workflow cluster_biochem Step 1: Biochemical cluster_biophys Step 2: Biophysical cluster_cell Step 3: Cellular Start Compound: L-DCPA Assay1 Amplex Red Assay (IC50 Determination) Start->Assay1 Control1 LiCl Counter-Screen (Rule out Salt Effect) Assay1->Control1 Compare Assay2 Thermal Shift (DSF) (Confirm Binding) Control1->Assay2 If Valid Assay3 HEK-DAAO Assay (D-Serine HPLC) Assay2->Assay3 Decision Go/No-Go Decision Assay3->Decision

Caption: Step-by-step validation pipeline ensuring specificity and functional activity.

References
  • Sacchi, S. et al. (2013). "Structure-function relationships of the human D-amino acid oxidase." Amino Acids.[1][2][3]

  • Smith, S. M. et al. (2009). "The therapeutic potential of D-amino acid oxidase (DAAO) inhibitors." The Open Medicinal Chemistry Journal.

  • Hopkins, S. C. et al. (2013). "D-Amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia." CNS Drugs.

  • Terry-Lorenzo, R. T. et al. (2014). "High-throughput screening for D-amino acid oxidase inhibitors using the Amplex Red assay." Methods in Molecular Biology.

  • Gould, T. D. et al. (2004). "Lithium's mechanism of action: an update." Current Psychiatry Reports. (Cited for Li+ control necessity).

Sources

Cross-Reactivity Profiling of Dichloropyridazine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Covalent Ligand Discovery

Executive Summary

Dichloropyridazine (DCP) scaffolds have emerged as a privileged class of electrophiles in covalent drug discovery and chemoproteomics. Unlike the Michael addition mechanism of acrylamides or the


 displacement of chloroacetamides, DCPs react primarily via Nucleophilic Aromatic Substitution (

)
. This distinct mechanistic profile offers unique tunability but introduces specific cross-reactivity risks—namely, the potential for bis-alkylation (cross-linking) and off-target engagement of hyper-reactive cysteines.

This guide provides a rigorous framework for profiling the selectivity of DCP-based compounds. It compares their performance against standard warheads and details a self-validating experimental workflow (isoTOP-ABPP) to quantify proteome-wide cross-reactivity.

Mechanistic Basis & Comparative Analysis

The Chemistry of Engagement

The 3,6-dichloropyridazine core contains two electrophilic sites. Upon binding a protein target, a nucleophilic cysteine thiolate attacks the C3 or C6 position, displacing a chloride ion.

  • Step 1 (Mono-alkylation): The first substitution forms a stable thioether bond.

  • Step 2 (Risk of Bis-alkylation): Depending on the electronic environment and proximity of a second nucleophile, the remaining chlorine can undergo a second

    
     reaction, potentially leading to intra- or inter-molecular cross-linking. This is a critical "cross-reactivity" parameter unique to di-haloheterocycles.
    
Warhead Comparison Matrix

The following table contrasts DCPs with industry-standard electrophiles to guide scaffold selection.

FeatureDichloropyridazine (DCP)AcrylamideChloroacetamide
Reaction Mechanism

(Nucleophilic Aromatic Substitution)
Michael Addition (1,4-addition)

(Nucleophilic Substitution)
Target Residue Cysteine (primary), Lysine (rare, pH dependent)Cysteine (primary), Lysine (minor)Cysteine (primary), Histidine/Lysine (minor)
Intrinsic Reactivity Tunable/Moderate. Reactivity drops significantly after first substitution.Low to Moderate. Requires specific orientation/activation.High. Often promiscuous without scaffold optimization.
Reversibility Irreversible (generally)Irreversible (can be reversible with cyano-acrylates)Irreversible
Key Risk Bis-alkylation/Cross-linking Metabolic oxidation; glutathione depletionGeneral proteotoxicity; high non-specific binding
Stability (pH 7.4) High hydrolytic stabilityHigh stabilityModerate (susceptible to hydrolysis)

Experimental Workflow: Proteome-Wide Selectivity Profiling

To objectively profile cross-reactivity, we utilize isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling) .[1] This method allows for the quantitative assessment of target engagement in a complex proteome.[2][3]

The Logic of Competition

We do not measure the binding of the DCP compound directly. Instead, we measure its ability to compete with a broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-Alkyne, IA-alkyne).

  • High Competition Ratio (Light/Heavy > 5): The DCP compound successfully blocked the probe, indicating a "hit" (target engagement).

  • Ratio ~ 1: No binding; the probe labeled the site equally in both samples.

Workflow Diagram

The following diagram illustrates the competitive isoTOP-ABPP workflow, designed to filter out false positives and quantify selectivity.

IsoTOP_ABPP_Workflow cluster_logic Data Interpretation Logic Sample_Prep 1. Proteome Preparation (Cell Lysate or Live Cell) Treatment 2. Compound Treatment (DCP Compound vs. DMSO) Sample_Prep->Treatment Split into 2 groups Probe_Label 3. Probe Labeling (IA-Alkyne, 100 µM) Treatment->Probe_Label Incubate 1h Click_Chem 4. Click Chemistry (Biotin-Azide-Linker) Probe_Label->Click_Chem CuAAC Reaction Enrichment 5. Streptavidin Enrichment & On-Bead Digestion Click_Chem->Enrichment Combine Light/Heavy Cleavage 6. TEV Protease Cleavage (Release Specific Peptides) Enrichment->Cleavage Wash & Digest LCMS 7. LC-MS/MS Analysis (Quantify Light/Heavy Ratios) Cleavage->LCMS Inject Eluate Result_Hit Ratio > 5 (Specific Target) LCMS->Result_Hit Result_Miss Ratio ~ 1 (Non-Target) LCMS->Result_Miss

Caption: Figure 1. Competitive isoTOP-ABPP workflow for profiling dichloropyridazine selectivity. The method relies on the competition between the DCP compound and a broad-spectrum probe (IA-alkyne) for cysteine sites.

Detailed Protocols

Protocol A: Gel-Based ABPP (Screening Phase)

Use this for rapid, qualitative assessment of dose-dependent labeling before moving to mass spec.

Reagents:

  • Cell Lysate (1 mg/mL in PBS).

  • DCP Compound (various concentrations: 1, 10, 50 µM).

  • Probe: TAMRA-Iodoacetamide (TAMRA-IA) or Rhodamine-IA (1 µM final).

Steps:

  • Incubation: Aliquot 50 µL lysate. Add DCP compound (or DMSO control). Incubate 1 hour at Room Temperature (RT).

  • Labeling: Add TAMRA-IA (1 µM). Incubate 30 mins at RT in the dark.

  • Quenching: Add 4x SDS-PAGE loading buffer and boil for 5 mins at 95°C.

  • Analysis: Resolve on 10% SDS-PAGE gel. Scan for fluorescence.

  • Validation: A selective compound should wipe out specific bands. A promiscuous compound will dim the entire lane (general cysteine alkylation).

Protocol B: isoTOP-ABPP (Quantitative Profiling)

Use this to generate the "Selectivity Profile" and identify off-targets.

Reagents:

  • IA-alkyne probe (100 µM).

  • TEV-biotin tag (isotopically labeled: Light for DMSO, Heavy for Compound).

  • Streptavidin-agarose beads.

Steps:

  • Treatment: Treat 2 mg proteome with DCP compound (20 µM) or DMSO for 1 hr.

  • Probe Labeling: Add IA-alkyne (100 µM) to both samples. React 1 hr.

  • Click Reaction: React lysates with TEV-biotin-azide tags (Light tag -> DMSO; Heavy tag -> Compound) using CuAAC (1 mM CuSO4, 100 µM TBTA, 1 mM TCEP).

  • Enrichment: Combine Light and Heavy lysates (1:1 ratio). Precipitate proteins (MeOH/CHCl3), resuspend, and incubate with streptavidin beads.

  • Washing: Wash beads aggressively (1% SDS, 6M Urea) to remove non-covalent binders.

  • Digestion: Perform on-bead trypsin digestion (removes non-reactive peptides).

  • Elution: Add TEV protease. This cleaves the linker, releasing only the probe-labeled cysteine peptides.

  • LC-MS/MS: Analyze peptides. Calculate the Ratio

    
    .
    

Data Interpretation & Selectivity Metrics

When analyzing DCP compounds, use these metrics to define success:

The Selectivity Score

Calculate the Gini Coefficient or a simple Selectivity Score (S) :



  • Excellent Selectivity: S < 0.01 (Targets <1% of the cysteinome).

  • Poor Selectivity: S > 0.05 (Indicates "pan-assay interference" or high reactivity).

Handling Bis-Alkylation Data

If you observe a peptide mass shift corresponding to the DCP mass + two cysteine losses, this indicates cross-linking.

  • Check: Look for "orphan" peptides in the MS data that appear in the compound-treated sample but are not standard probe-labeled peptides.

  • Validation: Use a mono-chloro analog of your DCP compound. If the off-target profile disappears, the promiscuity was likely driven by the second chlorine atom.

References

  • Backus, K. M., et al. (2016).[4] "Proteome-wide covalent ligand discovery in native biological systems." Nature. [Link]

  • Weerapana, E., et al. (2010).[4] "Quantitative reactivity profiling predicts functional cysteines in proteomes."[4] Nature. [Link]

  • Kavanagh, M. E., et al. (2024). "Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics." bioRxiv. [Link]

  • Lonsdale, R., & Ward, R. A. (2018). "Structure-based design of targeted covalent inhibitors." Chemical Society Reviews. [Link]

  • Gunawan, G. A., et al. (2025).[5] "A 'Ligand First' Approach toward Selective, Covalent JNK2/3 Inhibitors." Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 4-Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diazine Advantage

In modern medicinal chemistry, the 4-substituted pyridazine scaffold represents a high-value "skeletal edit" for optimizing lead compounds. While often overshadowed by pyridines and pyrimidines, the pyridazine (1,2-diazine) core offers a unique combination of high polarity (low LogP) , metabolic stability , and distinct hydrogen-bonding vectors .

This guide objectively compares the 4-substituted pyridazine motif against its common bioisosteres, supported by experimental data and synthetic protocols. It is designed for medicinal chemists seeking to solve solubility issues or metabolic "hotspots" in late-stage lead optimization.

Comparative Physicochemical Profiling

The decision to incorporate a pyridazine ring—specifically substituted at the 4-position—is often driven by the need to modulate physicochemical properties without altering the overall topology of the ligand.

Table 1: Physicochemical Comparison of Azine Bioisosteres

Data aggregated from standard medicinal chemistry datasets (e.g., Wermuth, J. Med. Chem).[1][2][3][4][5][6][7][8][9][10][11]

PropertyPyridine (Benchmark)Pyridazine (Target) Pyrimidine (Alternative)Impact on Drug Design
Dipole Moment (D) ~2.2~3.9 – 4.2 ~2.3Pyridazine is significantly more polar; improves solubility.[12]
LogP (Octanol/Water) 0.65-0.72 -0.40Drastic reduction in lipophilicity (lowers metabolic liability).
pKa (Conj. Acid) 5.22.3 1.3Less basic than pyridine; reduces non-specific protein binding.
H-Bond Acceptors 1 (Strong)2 (Moderate) 2 (Weak)The N-N motif acts as a "dual" acceptor but with lower basicity.
Boiling Point (°C) 115207 124Indicates strong intermolecular dipole-dipole interactions.
Expert Insight: The "Lone Pair Repulsion" Effect

The defining feature of the pyridazine ring is the repulsion between the lone pairs of the adjacent nitrogen atoms. This creates a high dipole moment and makes the ring electron-deficient.

  • Consequence: The 4- and 5-positions are highly activated for nucleophilic attack (making synthesis via SNAr or radical methods favorable) but resistant to oxidative metabolism compared to the electron-rich 3-position of pyridines.

SAR Case Study: Kinase Inhibitor Optimization

To demonstrate the utility of the 4-substituted pyridazine, we examine a generalized optimization campaign for a p38 MAP Kinase inhibitor , a common target where this scaffold excels as a hinge binder.

The Challenge

A lead compound containing a 4-fluorophenyl ring exhibited potent binding (IC50: 12 nM) but suffered from poor aqueous solubility (<5 µM) and rapid clearance due to CYP450 oxidation of the phenyl ring.

The Solution: Scaffold Hopping

Chemists applied a "nitrogen scan" to improve properties.

  • Iteration 1 (Pyridine): Replacing the phenyl with pyridine improved solubility slightly but introduced a hERG liability due to the basic nitrogen (pKa ~5.2) at physiological pH.

  • Iteration 2 (Pyridazine): Introduction of the 4-substituted pyridazine.[13][14]

Experimental Data Comparison:

AnalogStructure (Core)p38 IC50 (nM)Sol. (pH 7.4)CYP Inhibition (3A4)
A 4-F-Phenyl12< 5 µMHigh (90% @ 10µM)
B 4-Pyridine4565 µMModerate
C 4-Pyridazine 18 > 200 µM Low (<10% @ 10µM)

Mechanistic Explanation: The 4-substituted pyridazine maintained the flat topology required for the active site. Crucially, the N2 nitrogen provided a weak H-bond acceptor interaction with the hinge region (Met109 backbone NH), while the low basicity (pKa 2.3) prevented protonation that would otherwise incur a desolvation penalty upon binding.

Decision Logic & Workflow

The following diagram outlines the strategic decision-making process for deploying this scaffold.

SAR_Logic Start Lead Compound Optimization (Poor Solubility / Metabolic Instability) Check_Topo Is the Phenyl/Pyridine ring a key binding element? Start->Check_Topo Vector_Check Does the 4-position require a vector? Check_Topo->Vector_Check Yes Decision_Pyridine Try Pyridine (Risk: hERG / Basicity) Check_Topo->Decision_Pyridine No (Spacer only) Vector_Check->Decision_Pyridine 3-position Decision_Pyridazine Deploy 4-Substituted Pyridazine (Low LogP, High Dipole) Vector_Check->Decision_Pyridazine 4-position Decision_Pyridine->Decision_Pyridazine If Solubility Fails Syn_Route Select Synthetic Route Decision_Pyridazine->Syn_Route Route_A Route A: Suzuki Coupling (Aryl-Aryl Bonds) Syn_Route->Route_A Aryl Substituent Route_B Route B: Minisci Reaction (Alkyl-Aryl Bonds) Syn_Route->Route_B Alkyl Substituent

Figure 1: Decision tree for scaffold hopping to pyridazine and subsequent synthetic selection.

Experimental Protocols

Reliable synthesis of 4-substituted pyridazines can be challenging due to the electron-deficient nature of the ring.[12] Below are two field-proven protocols.

Protocol A: Suzuki-Miyaura Cross-Coupling (For 4-Aryl Substituents)

Best for: Installing aromatic or heteroaromatic groups at the 4-position.

Reagents:

  • Substrate: 4-chloro-5-methylpyridazine (or similar 4-halo analog).

  • Boronic Acid: Arylboronic acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Base: Cs₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (9:1).

Step-by-Step Workflow:

  • Inerting: Charge a microwave vial with the 4-chloropyridazine, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes (Critical: Oxygen poisons the catalyst and promotes homocoupling).

  • Solvation: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 2 hours.

  • Monitoring: Monitor by LCMS. Look for the [M+H]+ peak. Note: Pyridazines often streak on TLC; LCMS is preferred.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (DCM/MeOH gradient). Pyridazines are polar; start with 100% DCM and ramp to 10% MeOH.

Protocol B: Minisci Radical Alkylation (For 4-Alkyl Substituents)

Best for: Direct C-H functionalization to add alkyl groups (e.g., isopropyl, cyclobutyl).

Reagents:

  • Substrate: Pyridazine (unsubstituted or substituted).

  • Alkyl Source: Carboxylic acid (e.g., Cyclobutanecarboxylic acid).

  • Oxidant: Ammonium persulfate ((NH₄)₂S₂O₈).

  • Catalyst: AgNO₃ (20 mol%).[4]

  • Acid: TFA (1.0 equiv) in DCM/Water biphasic system.

Step-by-Step Workflow:

  • Activation: Dissolve pyridazine in DCM/Water (1:1). Add TFA to protonate the ring (Critical: Protonation increases electrophilicity at C4/C5).

  • Radical Generation: Add AgNO₃ and the carboxylic acid.

  • Initiation: Heat to 40°C. Add (NH₄)₂S₂O₈ portion-wise over 20 minutes to control the exotherm and radical flux.

  • Quenching: Basify with NaOH (aq) to pH 9 to deprotonate the product and extract into the organic layer.

  • Validation: Check NMR. The C4-alkylated product is usually the major isomer due to electronic activation, but C3 isomers may form. Separation requires careful chromatography.

Synthetic Pathway Visualization

Synthesis_Flow Precursor 4,5-Dichloropyridazin-3(2H)-one Intermed 4-Chloropyridazine Precursor->Intermed POCl3, reflux (Deoxychlorination) Target_Aryl 4-Aryl-Pyridazine (Suzuki) Intermed->Target_Aryl Pd(0), Ar-B(OH)2 Base, Heat Target_Alkyl 4-Alkyl-Pyridazine (Minisci) Intermed->Target_Alkyl R-COOH, AgNO3 S2O8, TFA

Figure 2: Common synthetic entry points from commercially available pyridazinones.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for bioisosterism and physicochemical properties).
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Context for LogP and solubility). Link

  • Jurica, J. A., et al. (2025). Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society.[4] (Cutting-edge synthesis methodology). Link

  • Asano, T., et al. (2010). Pyridinylquinoxalines and Pyridinylpyridopyrazines as Lead Compounds for Novel p38α Mitogen-Activated Protein Kinase Inhibitors.[8] Journal of Medicinal Chemistry, 53(7). (Case study data source). Link

  • Dunetz, J. R., et al. (2019). Large-Scale Applications of Minisci Reactions. Chemical Reviews, 119(7), 4150–4216. Link

Sources

A Comparative Analysis of Lithium and Other Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors in Preclinical Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of lithium and other selective Glycogen Synthase Kinase-3β (GSK-3β) inhibitors in animal models of neurodegenerative diseases, including Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the preclinical evidence supporting the therapeutic potential of targeting GSK-3β.

Introduction: The Rationale for Targeting GSK-3β in Neurodegeneration

Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a critical role in a multitude of cellular processes. Its dysregulation has been implicated in the pathogenesis of several neurodegenerative disorders.[1][2] GSK-3β, one of the two isoforms of GSK-3, is particularly abundant in the brain and its hyperactivity is a common pathological feature in diseases such as Alzheimer's, Parkinson's, and Huntington's.[1][2][3] This has positioned GSK-3β as a promising therapeutic target for the development of disease-modifying therapies.

Lithium, a long-standing treatment for bipolar disorder, was one of the first identified inhibitors of GSK-3β.[3] Its neuroprotective effects observed in various preclinical models have largely been attributed to this inhibitory action.[4][5] In recent years, more selective and potent GSK-3β inhibitors have been developed and evaluated in animal models, offering new avenues for therapeutic intervention. This guide will compare the preclinical efficacy of lithium with other notable GSK-3β inhibitors.

Comparative Efficacy in Animal Models of Alzheimer's Disease

Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau-forming neurofibrillary tangles (NFTs). GSK-3β is a key kinase responsible for the hyperphosphorylation of tau and has also been shown to modulate the production of Aβ.[1]

Table 1: Comparison of GSK-3β Inhibitors in Alzheimer's Disease Animal Models

CompoundAnimal ModelDosage and AdministrationKey FindingsReferences
Lithium 3xTg-AD Mice30-day LiCl dietReduced aberrant Ca2+ signaling, restored neuronal nitric oxide synthase (nNOS) and hyperphosphorylated tau (p-tau) levels, and enhanced short-term synaptic plasticity.[6][6]
Lithium Transgenic mice (Cg-Tg (PDGFB-APPSwInd))1.2 mg/Kg/day for 8 or 16 monthsDecreased senile plaques and increased Brain-Derived Neurotrophic Factor (BDNF) in the cortex.[7][7]
Lithium McGill-R-Thy1-APP transgenic rats40 µg/kg for 8 weeksInactivated GSK-3β, reduced BACE1 expression and activity, and lowered amyloid levels.[7][7]
Tideglusib Transgenic miceNot specifiedImproved cognitive deficits, reduced tau phosphorylation, amyloid accumulation, dystrophic neurites, neuronal loss, and astrocytic proliferation.[1][1]
Compound [I] (pyrrolo[2,3-b]pyridine-based) AlCl3-induced zebrafish model12 µMSignificantly ameliorated dyskinesia, with effects greater than donepezil at 8 µM.[8][8]
Experimental Workflow: Morris Water Maze for Cognitive Assessment in AD Mouse Models

The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents.

morris_water_maze cluster_acclimation Acclimation Phase cluster_training Training Phase (4-7 days) cluster_probe Probe Trial (24h after last training day) acclimate Handle mice daily for 3-5 days start_trial Place mouse in water facing the wall acclimate->start_trial swim Mouse swims to find hidden platform start_trial->swim record Record latency, path length, and swim speed swim->record guide If not found in 60s, guide to platform swim->guide [Time > 60s] platform Allow mouse to remain on platform for 15-30s record->platform guide->platform place_mouse Place mouse in the quadrant opposite the target remove_platform Remove the hidden platform remove_platform->place_mouse record_probe Record time spent in the target quadrant place_mouse->record_probe gsk3b_pd_pathway cluster_stress Cellular Stressors (e.g., MPTP, Rotenone) cluster_gsk3b GSK-3β Activation cluster_apoptosis Apoptotic Cascade stress Oxidative Stress Mitochondrial Dysfunction pi3k_akt PI3K/Akt Pathway stress->pi3k_akt inhibits wnt Wnt Signaling stress->wnt inhibits gsk3b GSK-3β bax Bax activation gsk3b->bax activates bcl2 Bcl-2 inhibition gsk3b->bcl2 inhibits pi3k_akt->gsk3b inhibits wnt->gsk3b inhibits caspase Caspase activation bax->caspase bcl2->caspase apoptosis Neuronal Apoptosis caspase->apoptosis

Caption: GSK-3β mediated apoptosis in Parkinson's.

Comparative Efficacy in Animal Models of Huntington's Disease

Huntington's disease (HD) is a genetic neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene. GSK-3β has been shown to be involved in the pathogenesis of HD. [9] Table 3: Comparison of GSK-3β Inhibitors in Huntington's Disease Animal Models

CompoundAnimal ModelDosage and AdministrationKey FindingsReferences
Lithium R6/2 miceChronic treatmentImproved rotarod performance when treatment was started post-symptomatically. [10][10]
Lithium (NP03, low-dose microemulsion) YAC128 miceNot specifiedImproved motor function, ameliorated neuropathological deficits, and partially rescued testicular atrophy. [9][9]
Lithium and Valproate (VPA) N171-82Q miceCombined treatmentInhibited GSK-3β and HDACs, elevated striatal and cortical BDNF and HSP70, and markedly prolonged survival. [9][9]
Experimental Protocol: Rotarod Test for Motor Coordination in HD Mouse Models

The Rotarod test is a common method to assess motor coordination and balance in rodent models of neurodegenerative diseases.

Step-by-Step Protocol:

  • Apparatus: Use a standard accelerating rotarod apparatus.

  • Habituation:

    • Place each mouse on the stationary rod for 1 minute.

    • Set the rod to a slow, constant speed (e.g., 4 rpm) for 2 minutes.

    • Repeat this for 2-3 days prior to testing.

  • Testing:

    • Place the mouse on the rod at a starting speed (e.g., 4 rpm).

    • The rod accelerates at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and making one full passive rotation.

    • Conduct 3-4 trials per day for each mouse with an inter-trial interval of at least 15 minutes.

    • The average latency to fall across the trials is used for data analysis.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of inhibiting GSK-3β in neurodegenerative diseases. Lithium, despite its narrow therapeutic window and side effects, has consistently demonstrated neuroprotective effects across various animal models of Alzheimer's, Parkinson's, and Huntington's diseases. Newer, more selective GSK-3β inhibitors like Tideglusib have also shown promise, often with improved efficacy and potentially better safety profiles.

Future research should focus on the development of novel GSK-3β inhibitors with high selectivity and brain permeability. Further head-to-head comparison studies in standardized animal models are crucial to determine the relative efficacy of different inhibitors. Additionally, exploring combination therapies, such as the co-administration of lithium and valproate in Huntington's disease models, may offer synergistic therapeutic benefits. Ultimately, the translation of these promising preclinical findings into effective clinical treatments for human neurodegenerative diseases remains the primary goal.

References

  • Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. (n.d.). Mini-Reviews in Organic Chemistry.
  • Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. (2019, February 1). Bentham Science.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020, July 3). Research Journal of Pharmacy and Technology.
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). ResearchGate.
  • Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. (n.d.). PMC.
  • Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. (2022, July 8). MDPI.
  • Lithium Provides Broad Therapeutic Benefits in an Alzheimer's Disease Mouse Model. (2023). Journal of Alzheimer's Disease.
  • GSK-3β Contributes to Parkinsonian Dopaminergic Neuron Death: Evidence From Conditional Knockout Mice and Tideglusib. (2020, June 2). Frontiers in Molecular Neuroscience.
  • Recent Advances on the Role of GSK3β in the Pathogenesis of Amyotrophic Lateral Sclerosis. (2020, September 26). MDPI.
  • GSK-3β inhibitor demonstrates efficacy in mouse model of Alzheimer's disease. (2025, March 18). BioWorld.
  • Lithium and neuroprotection: a review of molecular targets and biological effects at subtherapeutic concentrations in preclinical models of Alzheimer's disease. (n.d.). springermedizin.de.
  • Potential application of lithium in Parkinson's and other neurodegenerative diseases. (n.d.). PMC.
  • Treating Mouse Models of Huntington Disease. (2011, August 3). ResearchGate.
  • Chronic lithium chloride treatment has variable effects on motor behaviour and survival of mice transgenic for the Huntington's disease mutation. (2003, August 30). PubMed.
  • Neuroprotective effects of lithium on a chronic MPTP mouse model of Parkinson's disease via regulation of α‑synuclein methylation. (2019, June 15). PubMed.
  • Neuroprotective effects of lithium in cultured cells and animal models of diseases. (2002, April 15). PubMed.
  • Molecular actions and therapeutic potential of lithium in preclinical and clinical studies of CNS disorders. (n.d.). PMC.
  • Lithium Chloride Rescues Dopaminergic Neurons in a Parkinson's Disease Rat Model Challenged with Rotenone. (2025). CNS & Neurological Disorders - Drug Targets.

Sources

Safety Operating Guide

Personal protective equipment for handling Lithium;2-(3,6-dichloropyridazin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide: Lithium 2-(3,6-dichloropyridazin-4-yl)acetate Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, Process Chemists, and HSE Officers

Executive Summary: The "Silent" Hazard

Immediate Clarification: Do not confuse Lithium 2-(3,6-dichloropyridazin-4-yl)acetate with pyrophoric organolithium reagents (e.g., n-BuLi). This compound is a lithium carboxylate salt . It is not spontaneously flammable in air.

The Real Threat: The primary hazards are toxicity and respiratory sensitization derived from the halogenated pyridazine core. As a pharmaceutical intermediate, it possesses high biological activity. Inhalation of fine particulates during weighing is the critical failure point.

Operational Status:

  • Physical State: Solid (Hygroscopic Powder)

  • Primary Hazard Class: Acute Toxicity (Oral/Inhalation), Skin/Eye Irritant.[1][2][3]

  • Containment Level: OEB 3 (Occupational Exposure Band 3) – Handle as a Potent Compound.

Part 1: Risk Assessment & Causality

To select the correct PPE, we must understand the mechanism of exposure.

Hazard VectorCausality & Mechanism
Inhalation (Dust) High Risk. The lithium salt form often creates electrostatic, low-density dust. The dichloropyridazine moiety is a bioactive scaffold; inhalation bypasses first-pass metabolism, leading to rapid systemic absorption [1].
Dermal Absorption Moderate Risk. Halogenated heterocycles are lipophilic. While the lithium salt increases water solubility, sweat can solubilize surface dust, facilitating transport across the stratum corneum [2].
Ocular Contact High Risk. Lithium salts are hygroscopic and caustic. Contact with the eye creates a localized exothermic hydration reaction and high pH, causing immediate corneal damage [3].

Part 2: The PPE Matrix (Self-Validating Selection)

Do not default to "standard lab wear." Use this matrix to validate your setup before opening the container.

Scenario A: Solid Handling (Weighing, Transfer)

Critical Control Point: Preventing airborne dust.

PPE ComponentSpecificationScientific Rationale
Respiratory Engineering Control Primary: Certified Fume Hood or Powder Weighing Station. PPE Backup: N95 or P100 Respirator (if hood sash > 18 inches).Simple surgical masks offer zero protection against sub-micron bioactive dusts.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).Breakthrough Time: Dichloropyridazines can permeate thin nitrile. The second layer acts as a visual breach indicator and barrier redundancy.
Eye Protection Chemical Goggles (Not Safety Glasses).Safety glasses allow dust entry from the sides (the "chimney effect"). Goggles seal the ocular cavity.
Body Tyvek® Lab Coat (Disposable) or cuffed cotton coat.Prevents dust accumulation on personal clothing, which can be tracked home (secondary exposure).
Scenario B: Solution Handling (Reaction, Work-up)

Critical Control Point: Splash protection and solvent permeation.

PPE ComponentSpecificationScientific Rationale
Hand Protection Laminate Film (Silver Shield) under Nitrile if using DMSO/DMF.If dissolved in polar aprotic solvents (DMSO), the skin absorption rate increases by orders of magnitude. Nitrile degrades rapidly in DMF [4].
Face Face Shield + Safety Glasses.Protects against splashes during exothermic quenches or reflux.

Part 3: Operational Protocols (Step-by-Step)

Protocol 1: The "Static-Free" Weighing Procedure

Objective: Weigh 5.0g of Lithium 2-(3,6-dichloropyridazin-4-yl)acetate without contaminating the balance or user.

  • Preparation (The "Clean Zone"):

    • Place a disposable anti-static weighing mat inside the fume hood.

    • Self-Validation Check: Verify hood airflow is 80–100 fpm using a vane anemometer or the built-in monitor.

    • Ionization: If available, use an ionizing bar to neutralize static charge on the powder (lithium salts are prone to "jumping").

  • The Transfer:

    • Open the source container only inside the hood.

    • Use a disposable spatula. Never re-use spatulas for potent compounds.

    • Technique: Do not dump.[3][4] Tap the spatula gently against the receiving vessel wall to dislodge powder.

  • Decontamination (Immediate):

    • Cap the source container immediately.

    • Wipe the exterior of the source container and the balance with a solvent-dampened Kimwipe (Methanol/Water) before removing them from the hood.

    • Dispose of the Kimwipe as solid hazardous waste.

Protocol 2: Dissolution & Reaction Setup

Causality: The acetate salt may be slow to dissolve in non-polar solvents. Forcing dissolution with heat increases vapor pressure and risk.

  • Solvent Choice: Preferred solvents are Methanol, DMSO, or DMF.

  • Addition Order: Add the solid to the flask first, then add solvent.

    • Why? Adding solid to a stirring solvent can generate a "puff" of aerosolized solution.

  • Inerting: While not pyrophoric, lithium salts are hygroscopic. Purge the headspace with Nitrogen/Argon to prevent "gumming" or hydrolysis of the acetate.

Part 4: Visualization & Logic Flow

The following diagram illustrates the decision logic for handling this specific compound.

G Start Start: Handling Li-Dichloropyridazin-Acetate StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Weighing Solution Solution (Dissolved) StateCheck->Solution Reaction DustRisk Risk: Inhalation & Static Solid->DustRisk SolidPPE PPE: Goggles + Double Nitrile + Tyvek DustRisk->SolidPPE Engineering Control: Fume Hood + Ionizer SolidPPE->Engineering Process Proceed with Reaction Engineering->Process SplashRisk Risk: Absorption (DMSO/DMF carrier) Solution->SplashRisk SolnPPE PPE: Face Shield + Laminate Gloves SplashRisk->SolnPPE SolnPPE->Process Cleanup Decon: Wet Wipe (MeOH) -> Solid Waste Process->Cleanup

Caption: Operational workflow distinguishing dust hazards (Solid) from permeation hazards (Solution).

Part 5: Waste & Disposal Logistics

Do not pour down the drain. The pyridazine ring is environmentally persistent and bioactive.

  • Solid Waste:

    • Contaminated gloves, paper towels, and weighing boats must be segregated into "Hazardous Solid Waste - Toxic."

    • Label clearly: Contains Halogenated Heterocycles.

  • Liquid Waste:

    • Segregate into "Halogenated Organic Waste" streams.

    • Note: Even though it is a lithium salt, the organic component dictates the disposal path. High-temperature incineration is required to break the dichloropyridazine ring [5].

  • Spill Response:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (water/methanol), then scoop into a bag.

    • Solution Spill: Absorb with vermiculite. Do not use sawdust (potential reaction with concentrated oxidizers, though low risk here).

References

  • PubChem. (n.d.). 3,6-Dichloropyridazine Safety Data Sheet. National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on the safe use of halogenated pyridazines. ECHA Registration Dossier. Retrieved from [Link]

  • U.S. EPA. (2023). Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.